Menaquinone 9
Beschreibung
BenchChem offers high-quality Menaquinone 9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Menaquinone 9 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-methyl-3-[(2E,6E,10E)-3,7,11-trimethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O2/c1-6-7-8-13-22(2)14-11-15-23(3)16-12-17-24(4)20-21-26-25(5)29(31)27-18-9-10-19-28(27)30(26)32/h6-7,9-10,14,16,18-20H,8,11-13,15,17,21H2,1-5H3/b7-6?,22-14+,23-16+,24-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXVJDFZHGQKSV-UJNKDMTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCC(=CCCC(=CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC=CCC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=O)C2=CC=CC=C2C1=O)C)/C)/C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Menaquinone 9 molecular structure and isoprene side chain length
Molecular Architecture, Isoprene Chain Dynamics, and Pharmacokinetic Implications[1][2]
Executive Summary
Menaquinone-9 (MK-9) represents a critical, yet frequently under-characterized, homolog of Vitamin K2.[1][2][3] Distinguished by its lipophilic aliphatic tail comprising nine isoprene units, MK-9 exhibits unique physicochemical properties that differentiate it from the more commercially prevalent MK-4 and MK-7.[1][2][3] Current research indicates that the extended side chain of MK-9 fundamentally alters its pharmacokinetics, conferring a prolonged half-life and specific transport via Low-Density Lipoproteins (LDL).[1][2][3] This guide analyzes the molecular structure of MK-9, the functional consequences of its C45 side chain, and provides validated protocols for its biosynthesis and quantification.
Molecular Architecture & Physicochemical Specifications[1][2][3]
The biological potency of MK-9 is dictated by its biphasic structure: a redox-active naphthoquinone core and an inert, highly lipophilic polyisoprenoid tail.[1][2]
1.1 Structural Composition[1][3]
-
Core Moiety: 2-methyl-1,4-naphthoquinone (Menadione).[1][2][3][4] This is the functional center responsible for electron transport and cofactor activity in the gamma-glutamyl carboxylation cycle.
-
Side Chain: A nonaprenyl group (45 carbon atoms) attached at the C3 position.[3]
-
Stereochemistry: In naturally occurring MK-9 (bacterial origin), the isoprene units typically adopt an all-trans (E) configuration.[1][2][3] This geometry is critical for fitting into the hydrophobic binding pockets of enzymes like Vitamin K Epoxide Reductase (VKORC1).
1.2 Physicochemical Data Profile
The following table summarizes the core properties essential for formulation and analytical method development.
| Property | Value / Characteristic | Implication for Research |
| Molecular Formula | C56H80O2 | High molecular weight requires specific MS ionization settings.[1][2][3] |
| Molecular Weight | 785.23 g/mol | Significant mass difference from MK-4 (444.6 g/mol ) allows easy chromatographic separation.[1][2][3] |
| LogP (Lipophilicity) | ~18 - 20 (Predicted) | Extreme hydrophobicity; virtually insoluble in aqueous media.[1][2][3] Requires lipid-based delivery systems.[1][2][3] |
| Melting Point | ~60–61 °C | Solid at room temperature; requires heating for lipid incorporation during formulation.[2][3] |
| UV Absorption | Characteristic quinone absorbance; useful for HPLC-UV/FLD detection.[1][2][3] | |
| Solubility | Soluble: Hexane, Chloroform, Ethyl AcetateInsoluble: Water, Methanol (cold) | Extraction protocols must utilize non-polar organic solvents.[1][2] |
The Isoprene Side Chain: Length Functionalization[5][6]
The defining feature of MK-9 is the length of its side chain (9 units vs. 4 in MK-4 or 7 in MK-7).[1][2] This length is not merely structural but functional, acting as a determinant for biodistribution.[2][3]
2.1 The "Velcro" Effect and Half-Life
Shorter menaquinones (MK-4) are rapidly cleared by the liver.[3] In contrast, the extensive lipophilicity of the MK-9 tail facilitates its incorporation into the core of triglyceride-rich lipoproteins (VLDL) and subsequently LDL.
-
Mechanism: The 45-carbon tail anchors MK-9 deeply within the phospholipid monolayer of lipoproteins.[1][2]
-
Result: Delayed clearance from circulation.[2][3] While MK-4 has a half-life of hours, long-chain menaquinones like MK-9 can persist for days (up to 96 hours), providing a sustained reservoir for extra-hepatic tissues (bone, arterial walls).[1][2][3]
2.2 Enzyme Binding Affinity
The side chain length influences the binding affinity to Vitamin K Epoxide Reductase (VKORC1) .[5] Structural studies suggest that the hydrophobic cleft of VKORC1 accommodates the isoprenoid tail, anchoring the cofactor during the catalytic cycle. The stability provided by the 9-unit chain prevents premature dissociation, potentially making MK-9 a more efficient cofactor for the carboxylation of Matrix Gla Protein (MGP) in vascular tissues.[1]
Biosynthetic Pathway Engineering
MK-9 is primarily produced by dairy propionibacteria (e.g., Propionibacterium freudenreichii) via the convergence of two metabolic pathways: the Shikimate pathway (forming the ring) and the Methylerythritol Phosphate (MEP) pathway (forming the tail).
3.1 Pathway Visualization
The following diagram illustrates the metabolic flow leading to MK-9 synthesis.
Caption: Convergence of Shikimate and MEP pathways in P. freudenreichii to synthesize MK-9.[1][2][3]
Analytical Protocol: LC-MS/MS Quantification
Due to the low physiological concentrations and high lipophilicity of MK-9, standard UV detection is often insufficient for biological matrices. The following SOP utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Atmospheric Pressure Chemical Ionization (APCI), which is superior to ESI for neutral quinones.
4.1 Sample Preparation (Serum/Plasma)
Objective: Extract MK-9 while removing proteins and polar interferences.[1][2][3]
-
Aliquot: Transfer 200 µL of serum into a light-protected amber tube (MK-9 is UV sensitive).
-
Internal Standard: Add 10 µL of deuterated MK-7 or MK-9-d7 (if available) as internal standard.
-
Protein Precipitation: Add 400 µL of Ethanol (absolute). Vortex for 30 seconds to denature proteins.[2][3]
-
Extraction: Add 1000 µL of n-Hexane .
-
Agitation: Vortex vigorously for 2 minutes, then shake for 10 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Recovery: Transfer the upper organic layer (hexane) to a fresh glass vial.
-
Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 50 µL of Methanol/Isopropanol (1:1).
4.2 LC-MS/MS Parameters
-
Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.9 µm particle size).[1][2][3]
-
Mobile Phase B: Isopropanol (with 0.1% Formic Acid).[1][2][3] Note: Isopropanol is required to elute the highly lipophilic MK-9.[1]
-
Gradient: Start at 50% B, ramp to 99% B over 5 minutes, hold for 3 minutes.
-
MRM Transitions:
Mechanism of Action: The Vitamin K Cycle[7]
MK-9 functions as a cofactor for Gamma-Glutamyl Carboxylase (GGCX) .[1][2][3][6][7] The cycle converts glutamate (Glu) residues in substrate proteins (Osteocalcin, Matrix Gla Protein) into gamma-carboxyglutamate (Gla), enabling them to bind calcium.[1][2][3]
5.1 Cycle Visualization
The efficiency of MK-9 in this cycle is hypothesized to be superior due to higher lipophilic retention in the endoplasmic reticulum membrane where GGCX resides.
Caption: The Vitamin K redox cycle. MK-9 cycles between quinone, hydroquinone, and epoxide states.[1][2]
References
-
Menaquinone-9 Structural Data. PubChem Compound Summary for CID 6289935.[1][2][3] National Center for Biotechnology Information.[2][3]Link[1][3]
-
Propionibacterium freudenreichii Biosynthesis. Furuichi, K., et al. (2006).[1][2][3] "Aerobic culture of Propionibacterium freudenreichii ET-3 can increase production ratio of 1,4-dihydroxy-2-naphthoic acid to menaquinone."[1][2][3][8] Journal of Bioscience and Bioengineering.[8]Link[1][3]
-
Menaquinone Analysis by LC-MS/MS. Riphagen, I. J., et al. (2016).[1][2][3] "Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry." Clinical Chemistry and Laboratory Medicine.[2][3]Link (Note: Protocol adapted for MK-9 based on lipophilicity adjustments).[1][2][3]
-
Cardiovascular Implications. Beulens, J. W., et al. (2009).[1][2][3] "High dietary menaquinone intake is associated with reduced coronary calcification."[2][3][9][10] Atherosclerosis.[2][3]Link[1][3]
-
Vitamin K2 and Side Chain Length. Sato, T., et al. (2012).[2][3] "Comparison of bioavailability of menaquinone-4 and menaquinone-7." Nutrition Journal.[2][3][11]Link (Contextual reference for chain length dynamics).[1][2][3]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Menaquinone 9 | Others 14 | 523-39-7 | Invivochem [invivochem.com]
- 3. Menaquinone | C36H48O2 | CID 14009404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Menaquinone 9 | C56H80O2 | CID 6289935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. frieslandcampinainstitute.com [frieslandcampinainstitute.com]
- 8. Aerobic culture of Propionibacterium freudenreichii ET-3 can increase production ratio of 1,4-dihydroxy-2-naphthoic acid to menaquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. restorativemedicine.org [restorativemedicine.org]
- 10. ahajournals.org [ahajournals.org]
- 11. nutrition.org [nutrition.org]
Bioenergetic Imperative: The Biological Function and Therapeutic Targeting of Menaquinone-9 (MK-9) in Bacterial Electron Transport Systems
Executive Summary
Menaquinone-9 (MK-9) is a vital lipid-soluble electron carrier that drives the respiratory electron transport chain (ETC) in a vast array of Gram-positive bacteria and specific pathogenic species like Mycobacterium tuberculosis[1][2]. As antimicrobial resistance accelerates, exploiting the unique bioenergetic dependencies of bacterial pathogens has emerged as a frontline strategy in drug development. This technical guide provides an in-depth analysis of the structural biology, redox mechanisms, and biosynthetic pathways of MK-9. Furthermore, it outlines a self-validating, step-by-step LC-MS/MS protocol for the isolation and quantification of MK-9, designed to empower researchers in the precise evaluation of novel ETC inhibitors.
Structural Biology & Bioenergetics of MK-9
While eukaryotic mitochondria and many Gram-negative bacteria rely on ubiquinone (coenzyme Q) for aerobic respiration, M. tuberculosis exclusively utilizes menaquinone derivatives to shuttle electrons between membrane-bound dehydrogenases and terminal oxidases[3][4]. The bioenergetic versatility of MK-9 stems from its naphthoquinone headgroup, which possesses a lower standard redox potential compared to the benzoquinone ring of ubiquinone[3][4]. This lower potential allows menaquinone to couple with a wider array of electron acceptors, facilitating survival in the hypoxic environments characteristic of latent tuberculosis infections[1][5].
In M. tuberculosis, the predominant lipoquinone is MK-9(II-H2), a specialized derivative containing nine isoprene units where the second (β) isoprene unit is saturated[6]. This partial saturation is catalyzed by the reductase MenJ[6]. From a biophysical perspective, the saturation of the β-isoprene unit fine-tunes the spatial orientation and redox potential of the quinone headgroup within the lipid bilayer, optimizing electron transfer efficiency[6]. Consequently, MenJ and the resulting MK-9(II-H2) act as contextual virulence factors, essential for the pathogen's survival and ATP maintenance within the hostile environment of host macrophages[6].
Quantitative Profiling of Lipoquinones
The structural nuances of quinones directly dictate their bioenergetic roles. The table below summarizes the comparative characteristics of key lipoquinones in bacterial systems.
| Lipoquinone Species | Primary Organisms | Isoprene Units | Structural Core | Bioenergetic Role & Function |
| Ubiquinone-8 (Q-8) | E. coli (Aerobic) | 8 | Benzoquinone | High-potential electron carrier for aerobic respiration. |
| Menaquinone-8 (MK-8) | E. coli (Anaerobic), S. aureus | 8 | Naphthoquinone | Low-potential carrier enabling anaerobic electron transport. |
| Menaquinone-9 (MK-9) | Propionobacteria, Mycobacteria | 9 | Naphthoquinone | Primary electron shuttle between dehydrogenases and oxidases. |
| MK-9(II-H2) | M. tuberculosis | 9 | Naphthoquinone (Saturated β-isoprene) | Optimized redox potential; acts as a critical virulence factor. |
The Mycobacterial Electron Transport Chain (ETC)
During oxidative phosphorylation, electrons harvested from central metabolic pathways are fed into the MK-9 pool via primary dehydrogenases, most notably NADH dehydrogenase (NDH-2) and succinate dehydrogenase (SDH)[1]. The reduced menaquinol (MK-9H2) then shuttles these electrons to terminal oxidases.
Mycobacteria possess a highly adaptable, branched ETC. Depending on oxygen availability, electrons can flow either through the cytochrome bc1-aa3 supercomplex to oxygen (maximizing proton motive force) or directly to oxygen via the cytochrome bd-type menaquinol oxidase (favored under stress or low oxygen)[1].
Fig 1. Branched electron transport chain in M. tuberculosis mediated by the MK-9 pool.
MK-9 Biosynthesis: A Validated Antimicrobial Target
Because the menaquinone biosynthesis pathway is entirely absent in humans—who rely on dietary phylloquinone (Vitamin K1) and gut microbiota for their vitamin K requirements—the enzymes governing MK-9 production are highly attractive targets for novel antimicrobial drug development[7][8].
The classical biosynthesis of MK-9 involves a highly conserved cascade of enzymes. The pathway diverges from the shikimate pathway at isochorismate, eventually forming 1,4-dihydroxy-2-naphthoic acid (DHNA)[4]. The integral membrane protein MenA (a prenyltransferase) catalyzes the critical attachment of the 9-isoprene tail to DHNA, generating demethylmenaquinone-9 (DMK-9)[9]. Subsequently, MenG (a methyltransferase) methylates the naphthoquinone ring to yield MK-9, which is finally reduced by MenJ to form MK-9(II-H2)[6][8].
Inhibiting this pathway collapses the bacterial proton motive force, leading to rapid ATP starvation and cell death irrespective of the organism's growth phase[8]. For instance, novel bicyclic inhibitors targeting MenA have demonstrated potent bactericidal activity against multi-drug resistant M. tuberculosis and Methicillin-resistant Staphylococcus aureus (MRSA)[7]. Furthermore, naturally occurring cyclic peptides like Lysocin E exert their rapid bactericidal effects by directly binding to menaquinone in the bacterial membrane, causing catastrophic membrane damage and cell lysis[9].
Fig 2. MK-9 biosynthesis pathway highlighting key enzymatic steps and MenA inhibition.
Experimental Protocol: LC-MS/MS Isolation and Quantification of MK-9
To evaluate the efficacy of novel ETC inhibitors, researchers must accurately quantify the intracellular depletion of MK-9. Traditional radiometric assays lack molecular specificity. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This provides the selectivity required to distinguish between fully unsaturated MK-9 and partially saturated MK-9(II-H2) based on their ~2 Da mass difference[6][10].
Every step in this workflow is designed as a self-validating system to prevent artifactual oxidation or metabolite leakage.
Step 1: Rapid Quenching and Harvesting
-
Procedure: Layer 1 mL of exponential-phase bacterial culture over 300 µL of silicone oil (density ~1.03 g/mL) in a microcentrifuge tube. Centrifuge at 10,000 x g for 1 minute[10].
-
Causality: Silicone oil centrifugation rapidly partitions the intact cells from the aqueous media in seconds. This avoids traditional PBS washing steps that induce osmotic stress and cause rapid, artifactual turnover of the MK-9/MK-9H2 redox pool, ensuring the captured state reflects true physiological conditions[10].
Step 2: Biphasic Lipid Extraction
-
Procedure: Aspirate the aqueous supernatant and silicone oil. Resuspend the bacterial pellet in 500 µL of ice-cold 2:1 chloroform:methanol containing 10 ng/mL of synthetic MK-4 as an internal standard. Sonicate for 10 minutes, add 100 µL of LC-MS grade water, vortex, and centrifuge to separate phases.
-
Causality: MK-9 is a highly hydrophobic lipoquinone[3]. The non-polar chloroform phase efficiently solubilizes the long 9-isoprene chain and disrupts the lipid membrane. The inclusion of MK-4 (which is absent in M. tuberculosis) serves as a system suitability control, validating extraction efficiency and correcting for ion suppression during MS analysis.
Step 3: Non-Aqueous Reversed-Phase LC (NARP-LC)
-
Procedure: Transfer the lower organic phase, evaporate under
gas, and reconstitute in 100 µL of 1:1 isopropanol:methanol. Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).-
Mobile Phase A: Methanol with 0.1% formic acid.
-
Mobile Phase B: Isopropanol with 0.1% formic acid.
-
-
Causality: Standard aqueous reversed-phase LC fails to elute highly lipophilic molecules like MK-9. NARP-LC ensures sharp peak shape, prevents on-column precipitation of the polyisoprenoid chains, and facilitates efficient ionization.
Step 4: MS/MS Detection (MRM Mode)
-
Procedure: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific transitions for MK-9 (m/z 785.6 → 187.1) and MK-9(II-H2) (m/z 787.6 → 187.1)[6].
-
Causality: The m/z 187.1 product ion corresponds to the cleaved 2-methyl-1,4-naphthoquinone ring. Monitoring this highly specific transition eliminates background noise from complex membrane lipids, creating a self-validating readout strictly for menaquinone species[6].
Fig 3. Optimized workflow for the extraction and LC-MS/MS quantification of intracellular MK-9.
References
-
Discovery of bicyclic inhibitors against menaquinone biosynthesis - PMC Source: nih.gov URL: 7
-
Menaquinone Synthesis is Critical for Maintaining Mycobacterial Viability During Exponential Growth and Recovery from Non-Replicating Persistence - PMC Source: nih.gov URL: 5
-
Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - PMC Source: nih.gov URL: 8
-
Bioenergetics of Mycobacterium: An Emerging Landscape for Drug Discovery - MDPI Source: mdpi.com URL: 1
-
Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives - MDPI Source: mdpi.com URL: 3
-
Vitamin K2 in Electron Transport System: Are Enzymes Involved in Vitamin K2 Biosynthesis Promising Drug Targets? - PMC Source: nih.gov URL: 2
-
Partial Saturation of Menaquinone in Mycobacterium tuberculosis: Function and Essentiality of a Novel Reductase, MenJ - ACS Publications Source: acs.org URL: 6
-
Lysocin E Targeting Menaquinone in the Membrane of Mycobacterium tuberculosis Is a Promising Lead Compound for Antituberculosis Drugs | Antimicrobial Agents and Chemotherapy Source: asm.org URL: 9
-
Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC - NIH Source: nih.gov URL: 4
-
An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC Source: nih.gov URL: 10
Sources
- 1. mdpi.com [mdpi.com]
- 2. Vitamin K2 in Electron Transport System: Are Enzymes Involved in Vitamin K2 Biosynthesis Promising Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menaquinone Synthesis is Critical for Maintaining Mycobacterial Viability During Exponential Growth and Recovery from Non-Replicating Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of bicyclic inhibitors against menaquinone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis of Menaquinone-9 (MK-9) and MK-9(4H) in Propionibacterium freudenreichii: An Advanced Technical Guide
Topic: Menaquinone-9 (MK-9) Biosynthesis Pathway in Propionibacterium Species Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Menaquinones (Vitamin K2) are a class of lipoquinone cofactors essential for electron transport in bacteria and, in human physiology, for the activation of Gla-proteins involved in blood coagulation and bone metabolism.[1] Among industrial producers, Propionibacterium freudenreichii stands out as a GRAS (Generally Recognized As Safe) bacterium capable of synthesizing long-chain menaquinones, specifically Menaquinone-9 (MK-9) and its hydrogenated form Tetrahydromenaquinone-9 [MK-9(4H)] .
This guide provides a granular analysis of the biosynthetic machinery, regulatory bottlenecks, and metabolic engineering strategies required to optimize MK-9 yields. It integrates the classical men pathway with the Methylerythritol Phosphate (MEP) pathway and details self-validating analytical protocols for quantification.
The Biosynthetic Machinery
The biosynthesis of MK-9 in P. freudenreichii is a convergent process involving two distinct metabolic modules: the formation of the naphthoquinone nucleus via the shikimate pathway and the synthesis of the isoprenoid side chain via the MEP pathway.
Module A: The Naphthoquinone Core (Shikimate to DHNA)
Unlike some anaerobes that utilize the futalosine pathway, Propionibacterium species utilize the classical menaquinone pathway. The precursor Chorismate is diverted from aromatic amino acid biosynthesis.
-
Isochorismate Synthase (MenF): Isomerizes chorismate to isochorismate.[2] This is the first committed step.
-
SEPHCHC Synthase (MenD): A Thiamine Pyrophosphate (TPP)-dependent enzyme that catalyzes the addition of 2-ketoglutarate to isochorismate, forming 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC).[3]
-
SHCHC Synthase (MenH): Eliminates pyruvate to form 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).
-
OSB Synthase (MenC): Dehydrates SHCHC to form o-succinylbenzoate (OSB) .
-
OSB-CoA Synthetase (MenE): Activates OSB to OSB-CoA using ATP and CoA.
-
DHNA-CoA Synthase (MenB): Catalyzes the intramolecular Claisen condensation to form 1,4-dihydroxy-2-naphthoyl-CoA.[3]
-
Thioesterase: Hydrolyzes the CoA ester to release 1,4-dihydroxy-2-naphthoate (DHNA) .
-
Note: DHNA is a bifidogenic growth stimulator often excreted by P. freudenreichii under specific stress conditions, representing a yield loss for MK-9 if not coupled efficiently to the prenyl chain.
-
Module B: The Isoprenoid Side Chain (MEP Pathway)
P. freudenreichii utilizes the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway (also known as the non-mevalonate pathway) to generate the isoprene building blocks.[4]
-
DXP Synthase (DXS): Condenses Pyruvate and Glyceraldehyde-3-Phosphate (G3P) to form 1-deoxy-D-xylulose 5-phosphate (DXP). This is a major flux-controlling step.
-
DXP Reductoisomerase (DXR/IspC): Converts DXP to MEP.[5]
-
Polyprenyl Diphosphate Synthase: Successively condenses Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) to form the Nonaprenyl Diphosphate (C45-PP) tail.
Module C: Assembly and Modification
The convergence of the nucleus and the side chain occurs at the membrane.
-
DHNA Polyprenyltransferase (MenA): Alkylates DHNA with the nonaprenyl diphosphate chain. This reaction is driven by the loss of pyrophosphate and CO2, forming Demethylmenaquinone-9 (DMK-9) .
-
Methyltransferase (MenG/UbiE): Methylates DMK-9 at the C-2 position using S-adenosylmethionine (SAM) to form Menaquinone-9 (MK-9) .
-
Prenyl Reductase (Putative): In P. freudenreichii, a specific reductase saturates two isoprene units (likely the second and third from the ring) to produce MK-9(4H) .
Visualization: The MK-9 Biosynthetic Pathway
Caption: Convergent biosynthesis of MK-9(4H) in P. freudenreichii via Shikimate and MEP pathways.
Enzymology & Regulation: Critical Control Points
The MenA Bottleneck
The condensation catalyzed by MenA is often the rate-limiting step in menaquinone biosynthesis. MenA is an integral membrane protein. In Propionibacterium, the availability of the isoprenoid substrate (C45-PP) and the expression level of menA directly correlate with MK-9 yield.
-
Insight: Overexpression of menA alone can lead to the accumulation of demethylmenaquinone if menG (methyltransferase) activity is insufficient. Balanced co-expression is required.
Aerobic vs. Anaerobic Switching
P. freudenreichii is aerotolerant but typically grown anaerobically.
-
Anaerobic Conditions: Favors the production of propionate and biomass. MK-9 serves as the primary electron transport quinone for fumarate reductase.
-
Aerobic Shift: Introducing a microaerophilic or aerobic phase triggers a metabolic shift. While Propionibacterium can respire oxygen, oxidative stress can induce the accumulation of intracellular MK-9 as an antioxidant defense mechanism. However, excessive oxygenation may repress the men gene cluster if not carefully managed.
-
DHNA Excretion: Under certain conditions (often high carbon flux), DHNA accumulates and is excreted rather than prenylated. This indicates a kinetic mismatch between MenB and MenA.
Metabolic Engineering Strategies
To maximize MK-9(4H) production for drug development or nutraceutical applications, the following strategies are validated by field experience:
| Strategy | Target | Mechanism | Expected Outcome |
| Precursor Feeding | Shikimic Acid | Bypasses regulation of the early shikimate pathway. | Increases DHNA pool availability. |
| Gene Overexpression | dxs | Relieves the primary bottleneck in the MEP pathway. | Increases IPP/DMAPP flux for side-chain synthesis. |
| Gene Overexpression | menA + menG | Enhances the coupling of DHNA and prenyl chain. | Prevents intermediate accumulation; increases total MK-9. |
| Cofactor Engineering | SAM Synthetase | Increases S-adenosylmethionine availability. | Enhances the final methylation step (DMK-9 -> MK-9). |
| Process Control | Two-Stage Fermentation | Anaerobic growth (biomass) -> Microaerophilic shift. | Maximizes cell density first, then triggers secondary metabolite accumulation. |
Analytical Protocols: Extraction and Quantification
Accurate quantification of MK-9 and MK-9(4H) requires rigorous extraction to disrupt the thick Gram-positive cell wall of Propionibacterium.
Protocol: Lysozyme-Assisted Liquid Extraction
Reagents:
-
Lysozyme solution (20 mg/mL in TE buffer).
-
Extraction Solvent: Chloroform:Methanol (2:1 v/v).[6]
-
Internal Standard: Menaquinone-4 (MK-4) or Vitamin K1 (if not present in media).
Workflow:
-
Harvest: Centrifuge fermentation broth (5000 x g, 10 min) to collect cell pellet. Wash with PBS.
-
Lysis: Resuspend pellet in 2 mL TE buffer. Add 1 mL Lysozyme solution. Incubate at 37°C for 1 hour. Crucial for efficient extraction from Propionibacterium.
-
Extraction: Add 6 mL Chloroform:Methanol (2:1). Vortex vigorously for 2 min.
-
Phase Separation: Centrifuge at 3000 x g for 5 min. Collect the lower organic phase (Chloroform layer).
-
Drying: Evaporate the organic phase under Nitrogen gas stream at 30°C.
-
Reconstitution: Dissolve residue in 200 µL Isopropanol or Methanol for HPLC injection.
Protocol: HPLC Quantification
System: HPLC with UV detection (254 nm or 270 nm) or Fluorescence (Ex 240 nm, Em 430 nm) after post-column reduction. Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 250 mm). Mobile Phase: Methanol:Isopropanol (9:1) or Methanol:Dichloromethane (9:1). Isocratic elution.
Caption: Optimized extraction workflow for lipoquinones from Gram-positive Propionibacterium.
References
-
Genome Sequence of Type Strain: Koskinen, P., et al. (2015).[7] "Complete genome sequence of Propionibacterium freudenreichii DSM 20271(T)." Standards in Genomic Sciences. [Link]
-
Menaquinone Biosynthesis Review: Meganathan, R. (2001). "Ubiquinone and menaquinone biosynthesis." EcoSal Plus. [Link]
-
Metabolic Engineering for Vitamin K2: Liu, N., et al. (2019). "Metabolic engineering of Bacillus subtilis for enhanced production of menaquinone-7." Biotechnology for Biofuels. [Link] (Note: Provides mechanistic insights into MenA/MenG engineering applicable to Propionibacterium)
-
MK-9(4H) Quantification in Cheese: Manoury, E., et al. (2013).[1] "Quantitative measurement of tetrahydromenaquinone-9 in cheese fermented by propionibacteria." Journal of Dairy Science. [Link]
-
Propionibacterium Metabolism: Thierry, A., et al. (2011).[8] "New insights into physiology and metabolism of Propionibacterium freudenreichii." International Journal of Food Microbiology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menaquinone Synthesis is Critical for Maintaining Mycobacterial Viability During Exponential Growth and Recovery from Non-Replicating Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. propionix.ru [propionix.ru]
In Vitro Antioxidant Properties of Long-Chain Menaquinones
A Technical Guide for Drug Development & Application Scientists
Executive Summary
For decades, the biological utility of Vitamin K was thought to be confined to
Crucially, this antioxidant activity is not driven by the canonical VKORC1 enzyme but by Ferroptosis Suppressor Protein 1 (FSP1) .[2] This guide details the mechanistic basis of this activity in long-chain menaquinones (e.g., MK-7, MK-9) and provides validated in vitro protocols for assessing their efficacy as ferroptosis inhibitors.
Part 1: Mechanistic Basis & Structure-Activity Relationship (SAR)
The antioxidant potency of long-chain menaquinones is defined by two structural components: the redox-active naphthoquinone ring and the lipophilic isoprenoid side chain.
1. The Redox Mechanism: The FSP1-VKH
Axis
Unlike the canonical Vitamin K cycle which is sensitive to warfarin, the antioxidant cycle is driven by FSP1 (a NAD(P)H-ubiquinone reductase).[3] FSP1 reduces the quinone form of Vitamin K to the hydroquinone (VKH
-
Radical Trapping: VKH
donates hydrogen atoms to lipid peroxyl radicals (LOO ), neutralizing them and halting the propagation of lipid peroxidation chains in cellular membranes. -
Regeneration: The resulting Vitamin K radical is recycled back to the quinone form, allowing the cycle to continue as long as FSP1 and NAD(P)H are available.
2. The Role of the Side Chain (MK-4 vs. MK-7)
While the naphthoquinone ring is identical across all Vitamin K vitamers (providing the same redox potential), the side chain dictates membrane retention and bioavailability .
-
MK-4 (Short-chain): Rapidly cleared; moderate membrane retention.
-
MK-7/MK-9 (Long-chain): The extended polyisoprenoid tail increases lipophilicity, facilitating deeper integration into the lipid bilayer where ferroptotic damage occurs. This structural feature suggests superior sustained protection in lipophilic environments compared to phylloquinone (K1) or MK-4.
Visualization: The Non-Canonical Vitamin K Antioxidant Cycle
The following diagram illustrates the FSP1-dependent reduction pathway that bypasses the warfarin-sensitive VKORC1 enzyme.
Caption: The FSP1-mediated reduction of Vitamin K to Hydroquinone (VKH2) traps lipid peroxyl radicals, inhibiting ferroptosis independently of the canonical VKORC1 pathway.[1][2][4][5][6][7]
Part 2: Experimental Protocols
To validate the antioxidant properties of long-chain menaquinones, researchers must move beyond standard DPPH assays (which perform poorly for lipophilic compounds) and utilize physiological lipid peroxidation models.
Protocol A: Cell-Free Liposomal Radical Trapping (FENIX Assay)
Purpose: To quantify the intrinsic radical-trapping activity of the menaquinone without cellular metabolic interference.
Materials:
-
Egg phosphatidylcholine (PC) liposomes.[3]
-
Probe: C11-BODIPY or STY-BODIPY (fluorescent lipid peroxidation sensor).
-
Initiator: DTUN (di-tert-butyl hyponitrite) or AAPH.
-
Enzyme System: Recombinant human FSP1 + NADH.
Workflow:
-
Liposome Preparation: Extrude Egg PC (100 nm diameter) in PBS.
-
Reaction Mix: Combine Liposomes (1 mM lipid), STY-BODIPY (1
M), and FSP1 (10-50 nM) in a 96-well black plate. -
Treatment: Add MK-7 (titrate 1-10
M). Controls: Vehicle (DMSO), -Tocopherol (Positive Control). -
Initiation: Add NADH (200
M) to activate FSP1, followed immediately by DTUN (50 M) to start radical generation. -
Measurement: Monitor fluorescence decay (Ex/Em 488/518 nm) every 30 seconds for 60 minutes at 37°C.
Interpretation: A delay in fluorescence decay indicates successful radical trapping. Calculate the inhibition rate constant (
Protocol B: Cellular Ferroptosis Rescue Assay
Purpose: To determine if MK-7 can rescue cells from lethal lipid peroxidation in a biological context.
Cell Model: Pfa1 cells or HT-1080 cells (engineered GPX4-knockout or treated with GPX4 inhibitors).
Workflow:
-
Seeding: Seed cells at 3,000 cells/well in 96-well opaque plates. Allow adhesion (24h).
-
Induction: Treat cells with a ferroptosis inducer:
-
RSL3 (0.1 - 1.0
M): Direct GPX4 inhibitor. -
Erastin (1 - 10
M): System Xc- inhibitor.
-
-
Co-treatment: Simultaneously treat with MK-7 (0.1 - 10
M).-
Note: Ensure MK-7 is pre-dissolved in ethanol/DMSO and diluted into media to prevent precipitation.
-
-
Incubation: 24 hours at 37°C, 5% CO
. -
Viability Readout: Add CellTiter-Glo (ATP quantification) or AquaBluer. Measure luminescence/fluorescence.
Validation Step: To confirm the mechanism is FSP1-dependent, co-treat with iFSP1 (an FSP1 inhibitor). If MK-7 protection is lost upon iFSP1 addition, the mechanism is confirmed.
Visualization: Experimental Screening Cascade
Caption: Screening cascade to validate FSP1-dependent antioxidant activity of menaquinones.
Part 3: Data Analysis & Benchmarking
When analyzing results, compare long-chain menaquinones against established benchmarks.
Table 1: Comparative Efficacy Metrics (Theoretical/Literature Based)
| Compound | EC50 (Ferroptosis Rescue) | Lipophilicity (LogP) | FSP1 Reduction Rate | Bioavailability (In Vivo) |
| Phylloquinone (K1) | ~100-200 nM | High | High | Moderate |
| Menaquinone-4 (MK-4) | ~50-100 nM | Moderate | High | Low (Rapid Clearance) |
| Menaquinone-7 (MK-7) | < 50 nM (Predicted) | Very High | High | High (Half-life ~3 days) |
| ~10-50 nM | High | N/A (Direct RTA) | High |
Note: While the FSP1 reduction rate is similar across K-vitamers due to the conserved quinone ring, MK-7's high LogP allows for superior retention in the lipid bilayer, potentially lowering the effective concentration (EC50) required for protection in vivo.
Challenges & Considerations
-
Solubility: Long-chain menaquinones are extremely hydrophobic. In aqueous in vitro buffers, they may precipitate or stick to plasticware. Mitigation: Use glass-coated plates or include BSA (0.1%) in the media to act as a carrier, mimicking serum transport.
-
Light Sensitivity: Vitamin K is photodegradable. All experiments must be conducted in low-light conditions (amber tubes).
-
Interference: Avoid using MTT assays, as the redox activity of quinones can directly reduce tetrazolium salts, yielding false positives. Use ATP-based assays (CellTiter-Glo) instead.
References
-
Mishima, E., et al. (2022).[6][7][8][9] A non-canonical vitamin K cycle is a potent ferroptosis suppressor.[1][2][3][5][7][8][10] Nature, 608, 778–783.[8][10]
-
Doll, S., et al. (2019). FSP1 is a glutathione-independent ferroptosis suppressor. Nature, 575, 693–698.
-
Bersuker, K., et al. (2019). The CoQ oxidoreductase FSP1 acts parallel to GPX4 to inhibit ferroptosis.[3][4] Nature, 575, 688–692.
-
Sato, T., et al. (2012). Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women. Nutrition Journal, 11, 93.
-
Kagan, V.E., et al. (2017). Oxidized arachidonic and adrenic PEs navigate cells to ferroptosis. Nature Chemical Biology, 13, 81–90.
Sources
- 1. scitechdaily.com [scitechdaily.com]
- 2. helmholtz-munich.de [helmholtz-munich.de]
- 3. A non-canonical vitamin K cycle is a potent ferroptosis suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncology Reports [spandidos-publications.com]
- 5. Research News - Vitamin K Prevents Cell Death: A New Function for a Long-known Molecule | Tohoku University [tohoku.ac.jp]
- 6. Vitamin K - prevents cell death: a new function for a long-known molecule [helmholtz-munich.de]
- 7. news-medical.net [news-medical.net]
- 8. A non-canonical vitamin K cycle is a potent ferroptosis suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tohoku University report new function of vitamin K ― prevention of cell death | News | Science Japan [sj.jst.go.jp]
- 10. A non-canonical vitamin K cycle is a potent ferroptosis suppressor [ideas.repec.org]
Technical Guide: Menaquinone-9 (MK-9) in Fermented Dairy Matrices
Biosynthesis, Quantification, and Pharmacokinetics
Executive Summary
Menaquinone-9 (MK-9) represents a distinct, lipophilic vitamer of Vitamin K2 predominantly synthesized by Propionibacterium and Lactococcus species during the fermentation of hard cheeses. Unlike the short-chain MK-4 (tissue-derived) or MK-7 (bacillus-derived), MK-9 is uniquely characterized by its extended polyisoprenoid side chain and its specific accumulation in the fat globules of Swiss-type and Gouda-type cheeses.
This guide provides a technical analysis of MK-9, detailing the biosynthetic pathways utilized by Propionibacterium freudenreichii, quantitative profiling across dairy matrices, and validated HPLC-FLD protocols for extraction from lipid-rich substrates.
The Biochemistry of MK-9
Structural Distinction
Vitamin K2 (menaquinone) comprises a naphthoquinone ring structure with a variable isoprenoid side chain.[1][2][3][4] MK-9 contains nine isoprene units.
-
Lipophilicity: The extended tail renders MK-9 highly lipophilic (logP > 10), necessitating lipid-transport mechanisms (chylomicrons/LDL) for bioavailability.
-
Stability: In cheese matrices, MK-9 is remarkably stable, resisting thermal degradation during standard processing, though it remains sensitive to UV light.
The "Cheese Eye" Correlation
There is a direct, mechanistic link between the formation of "eyes" (holes) in Swiss-type cheeses and MK-9 content.
-
Causality: Propionibacterium freudenreichii ferments lactate into propionate, acetate, and CO₂.[5]
-
The Result: The CO₂ creates the eyes; the metabolic activity concurrently drives the electron transport chain where MK-9 serves as the essential quinone electron shuttle. Therefore, more eyes often correlate with higher MK-9 content.
Microbial Biosynthesis: The DHNA Pathway
The production of MK-9 is not a byproduct but a survival mechanism for P. freudenreichii during anaerobic respiration. The bacterium utilizes the shikimate pathway to synthesize the naphthoquinone ring.
Key Enzymatic Steps
-
Chorismate to Isochorismate: Catalyzed by MenF.
-
Ring Formation: MenD and MenH convert isochorismate to o-succinylbenzoate (OSB).
-
The Precursor: OSB is converted to 1,4-dihydroxy-2-naphthoic acid (DHNA) . DHNA is a bifunctional metabolite: it is both a precursor to MK-9 and a bioactive signaling molecule with anti-inflammatory properties.
-
Prenylation: The enzyme MenA attaches the nonaprenyl (9-unit) diphosphate side chain to DHNA to form demethylmenaquinone-9.
-
Methylation: MenG catalyzes the final methylation to yield active MK-9.
Pathway Visualization
The following diagram illustrates the biosynthetic flow within Propionibacterium freudenreichii.
Figure 1: The DHNA-dependent biosynthetic pathway of MK-9 in Propionibacteria. DHNA serves as the critical ring precursor before prenylation.
Content Profiling in Dairy Matrices
MK-9 content varies drastically based on the starter culture and ripening time. Hard cheeses fermented with propionibacteria (Swiss-type) or specific lactococci (Dutch-type) consistently yield the highest concentrations.
Quantitative Data (Standardized)
Data aggregated from HPLC-FLD analyses (Sources: Manoury et al., USDA, Vermeer et al.).
| Dairy Product | Primary Fermentation Organism | MK-9 Content (µ g/100g ) | Total Vitamin K2 (µ g/100g ) | Notes |
| Jarlsberg | P. freudenreichii | 40.0 – 65.0 | 70 – 80 | Highest recorded MK-9(4H) content. |
| Emmental | P. freudenreichii | 20.0 – 50.0 | 40 – 60 | Correlates with "eye" formation. |
| Gouda | Lactococcus spp. | 15.0 – 30.0 | 20 – 40 | Increases significantly with ripening (>12 weeks). |
| Edam | Lactococcus spp. | 10.0 – 25.0 | 15 – 35 | Moderate content. |
| Cheddar | Lactococcus / Lactobacillus | 5.0 – 10.0 | 10 – 15 | Lower MK-9; starter cultures vary. |
| Brie/Camembert | Penicillium (mold) | < 5.0 | 5 – 10 | Mostly MK-4 unless specific bacterial starters used. |
| Yogurt | L. bulgaricus / S. thermophilus | < 1.0 | 1 – 2 | Negligible unless fortified. |
Critical Variables
-
Ripening Time: MK-9 accumulation is not immediate.[6] It peaks during the warm room curing phase of Swiss cheese production (2-4 weeks) and continues to stabilize during aging.
-
Fat Content: As a fat-soluble vitamin, MK-9 retention is strictly proportional to the fat content of the curd. Low-fat variants of Jarlsberg/Gouda show significantly reduced MK-9 recovery (up to 60% loss).
Analytical Methodologies
Accurate quantification of MK-9 in cheese is challenging due to the triglyceride matrix which interferes with chromatographic separation.
The "Lipase" Advantage
Standard solvent extraction often fails to release MK-9 trapped within fat globules. The inclusion of a lipase digestion step is the industry standard for maximizing recovery.
Validated Protocol: HPLC-FLD with Post-Column Reduction
Principle: Vitamin K quinones are not naturally fluorescent. They must be reduced to hydroquinones (using Zinc or Platinum) to be detected by fluorescence.
Step-by-Step Workflow:
-
Sample Prep: Homogenize 2g of cheese.
-
Enzymatic Digestion: Add Lipase (Type VII from Candida rugosa) in phosphate buffer. Incubate at 37°C for 1 hour. Rationale: Breaks down triglycerides to release lipophilic vitamins.
-
Extraction: Add 10mL n-Hexane and 5mL Isopropanol. Vortex and centrifuge. Collect organic upper layer.
-
Cleanup (SPE): Pass hexane extract through a Silica Solid Phase Extraction (SPE) cartridge to remove polar impurities. Elute K2 fraction with 5% ether in hexane.
-
Evaporation: Dry under nitrogen gas; reconstitute in methanol.
-
Chromatography (HPLC):
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: Methanol/Ethanol (isocratic).
-
Post-Column Reactor: Zinc powder column (reduces Quinone -> Hydroquinone).
-
Detection: Fluorescence (Excitation: 243nm, Emission: 430nm).
-
Analytical Workflow Diagram
Figure 2: Validated workflow for MK-9 extraction and quantification from high-fat dairy matrices.
Clinical & Pharmacological Implications
For drug development professionals, MK-9 offers a unique pharmacokinetic profile compared to the more common MK-4 and MK-7.[7]
Pharmacokinetics (PK)
-
Half-Life: MK-9 exhibits a prolonged half-life in human plasma, potentially exceeding the 72-hour window observed with MK-7. This is attributed to its high lipophilicity and incorporation into Low-Density Lipoproteins (LDL).
-
Bioavailability: While MK-7 is often cited as the most bioavailable, MK-9's absorption is highly dependent on the food matrix. The "cheese matrix effect" (high fat) significantly enhances MK-9 uptake compared to isolated supplements.
Therapeutic Targets
-
Cardiovascular: Activation of Matrix Gla Protein (MGP) to inhibit arterial calcification.[7] The long half-life suggests MK-9 could provide steady-state activation of MGP better than short-chain analogs.
-
Neuroprotection: Emerging research suggests longer-chain menaquinones (MK-9, MK-10) may play a role in myelin synthesis and protection against oxidative stress in neuronal cells.
References
-
Vermeer, C., et al. (2018). Menaquinone Content in Cheese. Nutrients. Available at: [Link]
-
Manoury, E., et al. (2013).[8][9] Quantitative measurement of vitamin K2 (menaquinones) in various fermented dairy products using a reliable high-performance liquid chromatography method. Journal of Dairy Science. Available at: [Link]
-
Fu, X., et al. (2017).[8][10] Multiple Vitamin K Forms Exist in Dairy Foods. Current Developments in Nutrition (USDA). Available at: [Link]
-
Hojo, K., et al. (2007).[9][11] Quantitative measurement of tetrahydromenaquinone-9 in cheese fermented by propionibacteria. Journal of Dairy Science. Available at: [Link]
-
Thierry, A., et al. (2011). New insights into physiology and metabolism of Propionibacterium freudenreichii. International Journal of Food Microbiology. Available at: [Link]
Sources
- 1. MK4 vs MK7 Vitamin K2 - Which One is Better | MediQ7 [mediq7.com]
- 2. huskiecommons.lib.niu.edu [huskiecommons.lib.niu.edu]
- 3. researchgate.net [researchgate.net]
- 4. LT035 Analysis of vitamin K in foods using HPLC with column-switching | Technical Support | GL Sciences [glsciences.com]
- 5. The Complete Genome of Propionibacterium freudenreichii CIRM-BIA1T, a Hardy Actinobacterium with Food and Probiotic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. codeage.com [codeage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Publication : USDA ARS [ars.usda.gov]
- 11. Quantitative measurement of tetrahydromenaquinone-9 in cheese fermented by propionibacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Regulation of menA and menG in MK-9 Synthesis: A Technical Guide
The following technical guide details the genetic and biochemical regulation of menA and menG in the context of Menaquinone-9 (MK-9) biosynthesis.
Executive Summary
Menaquinone-9 (MK-9) is the predominant lipoquinone in Actinobacteria, including Mycobacterium tuberculosis and Corynebacterium glutamicum. It serves as the essential electron transport chain (ETC) shuttle, driving oxidative phosphorylation and ATP synthesis.
The biosynthesis of MK-9 hinges on two terminal membrane-associated steps:
-
Prenylation: Catalyzed by MenA (1,4-dihydroxy-2-naphthoate octaprenyltransferase).
-
Methylation: Catalyzed by MenG (Demethylmenaquinone methyltransferase).[1]
Unlike the upstream cytosolic pathway (menFDHBCE), which builds the naphthoate ring, menA and menG operate at the lipid-water interface. Their regulation is distinct, involving allosteric feedback loops , cofactor availability (SAM) , and spatial sequestration within the Intracellular Membrane Domain (IMD). This guide dissects these mechanisms to support metabolic engineering and drug targeting efforts.
Molecular Mechanism of Action
MenA: The Lipophilicity Gatekeeper
Enzyme: 1,4-dihydroxy-2-naphthoate octaprenyltransferase (EC 2.5.1.74) Localization: Plasma Membrane (PM-CW)
MenA catalyzes the convergence of the soluble shikimate pathway product, 1,4-dihydroxy-2-naphthoate (DHNA) , with the hydrophobic isoprenoid precursor, octaprenyl diphosphate (OPP) (or nonaprenyl diphosphate in MK-9 producers).
-
Mechanism: MenA employs a magnesium-dependent ionization-condensation-elimination mechanism. It anchors the hydrophilic DHNA headgroup to the membrane before attaching the 45-carbon (nonaprenyl) tail.
-
Criticality: This step renders the metabolite membrane-bound. The product is Demethylmenaquinone-9 (DMK-9) .[1]
MenG: The Activation Switch
Enzyme: Demethylmenaquinone methyltransferase (EC 2.1.1.163) Localization: Intracellular Membrane Domain (IMD)
MenG performs the final C-methylation at the C-2 position of the naphthoquinone ring.
-
Cofactor: S-adenosylmethionine (SAM).[1]
-
Mechanism: MenG transfers a methyl group from SAM to DMK-9, generating Menaquinone-9 (MK-9) and S-adenosylhomocysteine (SAH).
-
Significance: Methylation lowers the reduction potential of the quinone, optimizing it for electron transport. In M. tuberculosis, MenG is essential; its depletion leads to DMK-9 accumulation and ATP starvation.[2]
Genetic and Metabolic Regulation[3][4][5][6]
The regulation of menA and menG is not governed by a single "master switch" but rather a distributed network of feedback loops and cofactor sensors.
The DHNA-MenD Feedback Loop (M. tuberculosis)
Recent structural biology has revealed a critical protein-level regulatory mechanism. DHNA , the substrate for MenA, acts as a feedback inhibitor for MenD (the first committed step enzyme).
-
Logic: If MenA activity is low (or membrane integration is stalled), DHNA accumulates in the cytosol.
-
Action: DHNA binds to the allosteric Domain II of MenD.[3]
-
Result: Inhibition of MenD prevents toxic accumulation of naphthoate intermediates and halts flux until MenA clears the bottleneck. This couples cytosolic synthesis to membrane integration.
The McbR-SAM Axis (C. glutamicum)
In industrial producers like C. glutamicum, MenG activity is tightly coupled to sulfur metabolism via the transcriptional repressor McbR (TetR-family).
-
Regulator: McbR represses genes involved in methionine and SAM synthesis (metK, metY).[4]
-
Effector: S-adenosylhomocysteine (SAH), the byproduct of MenG, relieves McbR repression.
-
Causality: High MenG activity produces SAH
SAH binds McbR Derepression of SAM synthesis enzymes Replenishment of SAM pool for MenG.
Spatial Regulation (The IMD Concept)
In Mycobacteria, MenG is not randomly distributed. It is enriched in the Intracellular Membrane Domain (IMD) , a specialized sub-polar membrane region.
-
Implication: Metabolic channeling. MenA (promiscuous localization) feeds DMK-9 to the IMD, where MenG and MenJ (reductase) finalize the molecule. Disrupting this spatial organization is a valid antimicrobial strategy.
Visualization: Regulatory Pathway
The following diagram illustrates the MK-9 biosynthetic flow, highlighting the DHNA feedback loop and the McbR-SAM regulatory circuit.
Caption: MK-9 Biosynthesis Regulation. Note the DHNA feedback inhibition on MenD and the McbR-mediated control of SAM supply for MenG.
Experimental Protocols
Protocol: MenA Activity Assay (Membrane Fraction)
Purpose: To validate MenA functionality or screen inhibitors. This assay relies on the distinct solubility of the product (DMK-9) compared to the substrate (DHNA).
Reagents:
-
Buffer A: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.1% CHAPS.
-
Substrates: [1-14C]DHNA (Radiolabeled), Nonaprenyl diphosphate (NPP) or Farnesyl diphosphate (FPP) as a surrogate.
-
Extraction: Hexane:Isopropanol (3:2 v/v).
Step-by-Step Workflow:
-
Membrane Preparation: Harvest log-phase cells (M. tb or E. coli surrogate). Lyse via French press. Centrifuge at 100,000 x g for 60 min. Resuspend pellet in Buffer A.
-
Reaction Setup: In a glass tube, mix:
-
50 µg Membrane Protein
-
50 µM [1-14C]DHNA
-
100 µM NPP (lipid substrate)
-
Adjust volume to 200 µL with Buffer A.
-
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Add 400 µL Methanol to quench.
-
Extraction: Add 1 mL Hexane. Vortex vigorously for 1 min. Centrifuge to separate phases.
-
Causality: Unreacted DHNA remains in the aqueous/methanol phase. The hydrophobic product (DMK-9) partitions into the hexane layer.
-
-
Quantification: Transfer 500 µL of the upper hexane layer to a scintillation vial. Add fluid and count CPM.
Protocol: HPLC Quantification of MK-9 vs. DMK-9
Purpose: To assess MenG efficiency in vivo.
Workflow:
-
Lipid Extraction: Extract 50 mg wet cell pellet with 2 mL Chloroform:Methanol (2:1). Vortex 2 hrs.
-
Phase Separation: Add 0.5 mL 0.9% NaCl. Spin. Collect lower chloroform phase. Dry under N₂ gas.
-
HPLC Setup:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Methanol:Isopropanol (9:1).
-
Detection: UV at 248 nm (quinone absorption) or Mass Spec (MRM mode).
-
-
Analysis:
-
DMK-9 elutes earlier than MK-9 due to the lack of the methyl group (slightly less hydrophobic).
-
Calculate Conversion Ratio:
.
-
Metabolic Engineering Strategies
For researchers aiming to overproduce MK-9 (Vitamin K2), the following genetic interventions are recommended based on the regulatory logic:
| Target Gene | Strategy | Rationale |
| MenA | Overexpression (Strong Promoter) | Pulls flux from the cytosolic pathway; prevents DHNA accumulation and subsequent feedback inhibition of MenD. |
| MenD | Point Mutation (R277A in M. tb) | Desensitizes MenD to DHNA feedback inhibition, allowing unregulated flux into the pathway. |
| MenG | Co-expression with MetK | MenG is often limited by SAM availability. Overexpressing SAM synthase (metK) ensures the methylation step is not rate-limiting. |
| dxs/dxr | Overexpression | Upregulates the MEP pathway to increase the pool of Isopentenyl Pyrophosphate (IPP), the building block for the prenyl tail used by MenA. |
References
-
Allosteric regulation of menaquinone (vitamin K2) biosynthesis in the human pathogen Mycobacterium tuberculosis . Source: Journal of Biological Chemistry (JBC). URL:[Link]
-
Demethylmenaquinone Methyl Transferase (MenG) Is a Membrane Domain-Associated Protein Essential for Menaquinone Homeostasis . Source: Frontiers in Microbiology. URL:[Link]
-
The McbR repressor modulated by the effector substance S-adenosylhomocysteine controls directly the transcription of a regulon involved in sulphur metabolism of Corynebacterium glutamicum .[5] Source: Molecular Microbiology (PubMed). URL:[Link]
-
Menaquinone Synthesis is Critical for Maintaining Mycobacterial Viability During Exponential Growth and Recovery from Non-Replicating Persistence . Source: Molecular Microbiology (PMC). URL:[Link]
-
Increasing Vitamin K2 Synthesis in Bacillus subtilis by Controlling the Expression of MenD and Stabilizing MenA . Source: ACS Synthetic Biology. URL:[Link]
Sources
- 1. A Novel Small-Molecule Inhibitor of the Mycobacterium tuberculosis Demethylmenaquinone Methyltransferase MenG Is Bactericidal to Both Growing and Nutritionally Deprived Persister Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demethylmenaquinone Methyl Transferase Is a Membrane Domain-Associated Protein Essential for Menaquinone Homeostasis in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric regulation of menaquinone (vitamin K2) biosynthesis in the human pathogen Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The putative transcriptional repressor McbR, member of the TetR-family, is involved in the regulation of the metabolic network directing the synthesis of sulfur containing amino acids in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The McbR repressor modulated by the effector substance S-adenosylhomocysteine controls directly the transcription of a regulon involved in sulphur metabolism of Corynebacterium glutamicum ATCC 13032 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physiological Distinctions Between Menaquinone-9 (MK-9) and Menaquinone-4 (MK-4)
Executive Summary: The "Circulating Reservoir" vs. The "Tissue Signal"
In the landscape of Vitamin K2 research, Menaquinone-4 (MK-4) and Menaquinone-9 (MK-9) represent two distinct physiological paradigms. While both function as cofactors for gamma-glutamyl carboxylase (GGCX), their pharmacokinetic behaviors and non-canonical signaling roles diverge significantly.
The Core Distinction:
-
Menaquinone-9 (MK-9) acts as a long-duration lipophilic reservoir . It is primarily of bacterial origin (fermented foods), binds avidly to Low-Density Lipoproteins (LDL), and exhibits a multi-day half-life, ensuring sustained delivery to extra-hepatic tissues.
-
Menaquinone-4 (MK-4) functions as a transient tissue-specific signaling molecule . It is synthesized endogenously via the UBIAD1 enzyme, has a half-life measured in minutes to hours, and possesses unique nuclear receptor (PXR/SXR) ligand activity that MK-9 lacks.
This guide dissects these differences to inform experimental design and therapeutic formulation.
Physicochemical & Structural Basis
The physiological divergence begins with the isoprenoid side chain. MK-9's extended lipophilic tail dictates its transport and clearance.
| Feature | Menaquinone-4 (MK-4) | Menaquinone-9 (MK-9) |
| IUPAC Name | Menatetrenone | Menaquinone-9 |
| Isoprenyl Units | 4 | 9 |
| Molecular Weight | 444.65 g/mol | 785.23 g/mol |
| Lipophilicity (LogP) | ~6.0 - 7.0 | > 10.0 (Extreme Lipophilicity) |
| Primary Origin | Endogenous conversion (UBIAD1); Animal tissue | Bacterial fermentation (Cheese, Dairy) |
| Transport Vehicle | Triglyceride-Rich Lipoproteins (TRL) -> Rapid Clearance | LDL / VLDL -> Long Circulation |
Pharmacokinetics: The Critical Differentiator
The most significant barrier to interchangeability in drug development is the pharmacokinetic profile.
Absorption and Transport
-
MK-9: Due to its extreme lipophilicity, MK-9 is incorporated into chylomicrons and subsequently repackaged by the liver into VLDL and LDL particles. This association with LDL allows MK-9 to circulate for days, effectively "hitchhiking" to extra-hepatic tissues (bone, arterial wall) that express LDL receptors.
-
MK-4: While absorbed well, MK-4 does not bind stably to LDL. It is rapidly cleared from the blood by the liver and excreted or metabolized. High serum levels of MK-4 are difficult to maintain without frequent dosing.
Half-Life Comparison
-
MK-4:
. Undetectable in serum < 8 hours post-ingestion. -
MK-9:
. Analogous to MK-7, MK-9 exhibits a multi-day residence time, allowing for steady-state accumulation with daily dosing.
Figure 1: Differential pharmacokinetic fate. MK-9 is repackaged into LDL for systemic distribution, while MK-4 is rapidly cleared.
Physiological Mechanisms: Canonical vs. Non-Canonical
Canonical Function: Gamma-Carboxylation
Both MK-4 and MK-9 serve as cofactors for Gamma-Glutamyl Carboxylase (GGCX) . They convert Glu residues to Gla residues in proteins like Osteocalcin and Matrix Gla Protein (MGP).
-
Efficacy: In vitro, both are effective. In vivo, MK-9 is often more potent for extra-hepatic carboxylation simply because it reaches the target tissues (bone, vessel walls) more effectively due to its LDL transport.
Non-Canonical Function: The PXR/SXR Pathway (MK-4 Specific)
This is the defining "drug-like" property of MK-4.
-
Mechanism: MK-4 is a specific ligand for the Pregnane X Receptor (PXR) (also known as SXR).[1]
-
Effect: Activation of PXR by MK-4 induces the transcription of genes involved in bone remodeling (e.g., Tsukushi, Matrilin-2) and detoxification (e.g., CYP3A4).
-
Contrast: MK-9 does not show significant direct affinity for PXR in most assays. Its influence on gene expression is likely indirect (via conversion to MK-4).
The UBIAD1 Conversion Pathway
A critical physiological nuance is that MK-9 can serve as a precursor to MK-4. The enzyme UBIAD1 (UbiA prenyltransferase domain-containing protein 1) cleaves the side chain of phylloquinone or long-chain menaquinones (like MK-9) to release menadione (K3), which is then prenylated to form MK-4 intracellularly.[2][3][4][5]
-
Implication: High dietary MK-9 can raise tissue MK-4 levels, but the reverse is not true.
Figure 2: Signaling divergence. MK-9 feeds the carboxylation pathway and serves as a precursor. MK-4 uniquely activates the PXR nuclear receptor.
Experimental Protocols
To validate these differences in a research setting, specific methodologies are required.
Protocol: Differential Extraction & LC-MS/MS Analysis
Separating MK-4 from MK-9 requires careful chromatographic optimization due to the massive lipophilicity difference.
Reagents:
-
Internal Standards:
-MK-4 and -MK-9 (or -MK-7 if MK-9 IS is unavailable). -
Extraction Solvent: Hexane:Ethanol (4:1 v/v).
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 100 x 2.1 mm).
Step-by-Step Workflow:
-
Sample Prep: Aliquot 200 µL plasma/tissue homogenate. Add 10 µL Internal Standard.
-
Protein Precipitation: Add 400 µL Ethanol to denature lipoproteins. Vortex 30s.
-
Extraction: Add 800 µL Hexane. Vortex vigorously 2 mins. Centrifuge 1000 x g for 5 mins.
-
Recovery: Transfer upper hexane layer to a new tube. Evaporate to dryness under
gas at 37°C. -
Reconstitution: Dissolve residue in 100 µL Methanol/Isopropanol (1:1).
-
LC-MS/MS Conditions:
-
Mobile Phase A: Methanol + 0.1% Formic Acid (FA).
-
Mobile Phase B: Isopropanol + 0.1% FA.
-
Gradient: Start 50% B, ramp to 99% B over 8 mins (Required to elute MK-9).
-
Transitions:
-
MK-4: 445.3
187.1 -
MK-9: 785.6
187.1
-
-
Protocol: PXR Activation Assay (Luciferase Reporter)
To confirm MK-4 specificity:
-
Transfection: Transfect HepG2 or LS180 cells with a PXR expression vector and a CYP3A4-promoter luciferase reporter plasmid.
-
Treatment: Treat cells with vehicle (DMSO), MK-4 (10 µM), and MK-9 (10 µM) for 24 hours. Positive control: Rifampicin.
-
Readout: Measure luminescence.
-
Expected Result: MK-4 induces 5-10x fold increase; MK-9 induces negligible increase (< 2x) unless significant conversion to MK-4 occurs intracellularly (which can be blocked by UBIAD1 inhibitors).
Implications for Drug Development[1][6][7]
| Development Aspect | Implication |
| Dosing Frequency | MK-4: Requires TID (3x daily) dosing (e.g., 15 mg TID for osteoporosis) to maintain efficacy. MK-9: Potentially QD (Once daily) due to LDL buffering. |
| Formulation | MK-9: Requires oil-based or lipid-matrix formulations to ensure chylomicron uptake. MK-4: More amenable to standard solid dosage but stability is lower. |
| Therapeutic Target | MK-4: Acute signaling modulation (e.g., gene transcription, mitochondrial rescue). MK-9: Chronic calcification prevention (MGP carboxylation) via steady-state tissue loading. |
References
-
Sato, T., et al. (2003). "MK-4 is a ligand for the nuclear receptor SXR." Science. Link
-
Schurgers, L. J., & Vermeer, C. (2002). "Differential lipoprotein transport pathways of K-vitamins in healthy subjects." Biochimica et Biophysica Acta (BBA). Link
-
Nakagawa, K., et al. (2010). "Identification of UBIAD1 as a novel human menaquinone-4 biosynthetic enzyme." Nature. Link
-
Shearer, M. J., & Newman, P. (2008). "Metabolism and cell biology of vitamin K." Thrombosis and Haemostasis. Link
-
Su, X., et al. (2020). "A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS." Restek Application Notes. Link
-
Tabb, M. M., et al. (2003). "Vitamin K2 regulation of bone homeostasis is mediated by the steroid and xenobiotic receptor SXR." Journal of Biological Chemistry. Link
Sources
- 1. New Aspects of Vitamin K Research with Synthetic Ligands: Transcriptional Activity via SXR and Neural Differentiation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of UBIAD1 as a novel human menaquinone-4 biosynthetic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schnyder corneal dystrophy-associated UBIAD1 is defective in MK-4 synthesis and resists autophagy-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally occurring UBIAD1 mutations differentially affect menaquinone biosynthesis and vitamin K-dependent carboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced ER-associated degradation of HMG CoA reductase causes embryonic lethality associated with Ubiad1 deficiency | eLife [elifesciences.org]
Methodological & Application
Application Notes and Protocols for the Extraction of Menaquinone-9 from Bacterial Biomass
Abstract
This comprehensive guide provides a detailed protocol for the extraction, purification, and quantification of Menaquinone-9 (MK-9), a vital long-chain vitamin K2, from bacterial biomass. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development, offering a blend of established techniques and modern, optimized approaches. This document emphasizes the scientific principles underpinning each procedural step, ensuring a thorough understanding of the entire workflow, from initial cell culture to final analysis. The protocols are structured to be self-validating, with in-text citations to authoritative sources and a complete reference list for further consultation.
Introduction: The Significance of Menaquinone-9
Menaquinone-9 (MK-9), a member of the vitamin K2 family, is a fat-soluble vitamin characterized by a 2-methyl-1,4-naphthoquinone ring and a side chain of nine isoprenyl units.[1][2] Primarily of microbial origin, MK-9 is a critical component of the electron transport chain in many bacterial species.[3] In humans, long-chain menaquinones like MK-9 are associated with various physiological benefits, including roles in bone metabolism and cardiovascular health.[4] The extraction and purification of MK-9 from bacterial sources are essential for research into its biological functions and for the development of novel therapeutics and nutraceuticals.
Bacteria are the primary producers of menaquinones, with species such as Lactococcus lactis and propionibacteria being notable producers of MK-9.[2] This guide will focus on the extraction of MK-9 from bacterial biomass, providing a robust framework for obtaining high-purity MK-9 for downstream applications.
Overall Workflow for MK-9 Extraction and Purification
The extraction and purification of MK-9 from bacterial biomass is a multi-step process that can be broadly categorized into the following stages:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Engineering Lactococcus lactis for Increased Vitamin K2 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Sensitivity HPLC-FLD Analysis of Menaquinone-9 (MK-9) via Post-Column Zinc Reduction
This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, high-sensitivity method for the quantification of Menaquinone-9 (MK-9).[1] It synthesizes established protocols with field-proven optimization strategies.[1]
Introduction & Scientific Rationale
Menaquinone-9 (MK-9) is a long-chain subtype of Vitamin K2, predominantly produced by bacterial fermentation (e.g., in dairy products) and the gut microbiota.[1] Unlike Vitamin K1 (phylloquinone), MK-9 exhibits distinct pharmacokinetics and tissue distribution, making its precise quantification critical for studies on osteoporosis and cardiovascular calcification.[1]
The Challenge: Native Vitamin K compounds (quinones) exhibit negligible fluorescence, rendering direct fluorescence detection (FLD) impossible.[1] UV detection is often insufficiently sensitive for biological matrices (serum/tissue) where MK-9 exists in low ng/mL concentrations.[1]
The Solution: This method utilizes Post-Column Reduction (PCR) .[2][3] After separation on a C18 column, the eluent passes through a solid-phase reactor packed with metallic zinc.[4] This reduces the non-fluorescent quinone moiety to a highly fluorescent hydroquinone, enabling femtomole-level detection sensitivity.
Mechanism of Action
The reduction process is chemically driven by the oxidation of metallic zinc in an acidic medium, donating protons to the quinone structure:
[1]The resulting hydroquinone emits intense fluorescence at 430 nm when excited at 248 nm .
Instrumentation & Workflow Visualization[1]
Experimental Configuration
The system requires a standard HPLC configuration modified with a post-column reactor placed between the analytical column and the detector.
Figure 1: Schematic of the HPLC-FLD system with post-column zinc reduction. The reactor is positioned immediately after the analytical column to minimize band broadening.
Materials & Reagents
Reagents (HPLC Grade or Higher)
-
Menaquinone-9 Standard: (Purity >95%).[1] Store at -20°C, protected from light.
-
Zinc Dust: <10 µm particle size (Critical for packing density and surface area).
-
Zinc Acetate: Catalyst for the reduction reaction.
-
Acetic Acid (Glacial): Proton source.[1]
-
Solvents: Methanol, Isopropanol, Hexane, Ethanol.[1]
Mobile Phase Preparation
The mobile phase serves a dual purpose: eluting the analyte and providing the chemical environment for reduction.
Composition:
-
Solvent A: Methanol (900 mL)
-
Solvent B: Dichloromethane or Isopropanol (100 mL) - Adjust based on retention needs.[1]
-
Additives: Dissolve 1.4 g Zinc Chloride (or Acetate) and 10 mL Acetic Acid per liter of mobile phase.
-
Filtration: Filter through 0.45 µm nylon membrane. Do not degas excessively as some dissolved oxygen helps maintain the zinc surface active state, though excessive oxygen consumes zinc.
Detailed Protocol
Phase 1: Preparation of the Zinc Reactor (Critical Step)
The stability of the baseline and reduction efficiency depends entirely on the packing quality of the zinc column.
-
Hardware: Use a stainless steel guard column housing (e.g., 20 x 4.0 mm).
-
Activation: Wash 2g of Zinc dust with 10% nitric acid (1 min), then rinse thoroughly with water, then methanol. This removes the oxide layer.
-
Slurry Packing: Suspend the activated zinc in methanol. Connect the empty column to a packing pump (or syringe if low pressure).
-
Packing: Pump the slurry into the column at high flow (2-3 mL/min) to ensure a dense bed. Tap the column gently to settle particles.
-
Capping: Install frits (2 µm porosity) on both ends to prevent zinc leakage into the detector cell.
Phase 2: Sample Preparation (Serum/Plasma)
Vitamin K is light-sensitive.[1][4] Perform all steps in subdued light or using amber glassware.
Figure 2: Liquid-Liquid Extraction workflow for biological matrices.[1]
Phase 3: Chromatographic Conditions[5][6]
| Parameter | Setting | Notes |
| Column | C18 (e.g., 150 x 4.6 mm, 3-5 µm) | High carbon load (>15%) preferred for MK-9 retention.[1] |
| Flow Rate | 1.0 mL/min | Optimized for reduction kinetics vs. peak width. |
| Injection Vol | 20 - 50 µL | Depends on sample concentration.[1] |
| Column Temp | 30°C | Maintains consistent viscosity and reduction rate. |
| Excitation | 248 nm | Maximum absorption for hydroquinone form. |
| Emission | 430 nm | Maximum fluorescence emission. |
| Run Time | ~15 - 20 mins | MK-9 elutes late (after MK-4 and MK-7).[1] |
Method Validation & Performance
Based on typical performance characteristics for this configuration.
-
Linearity:
over range 0.1 – 50 ng/mL. -
Limit of Detection (LOD): ~0.02 - 0.05 ng/mL (matrix dependent).[1]
-
Recovery: >90% using the hexane extraction method.
-
Precision: Intra-day CV < 5%; Inter-day CV < 8%.
Troubleshooting & Senior Scientist Tips
The "Dying Zinc" Phenomenon
Symptom: Gradual loss of peak height over a sequence. Cause: Oxidation of the zinc surface (passivation). Fix:
-
Short Term: Inject 50 µL of 10% Acetic Acid to strip the oxide layer on-column.
-
Long Term: The zinc column is a consumable. Repack every 100-150 injections or when backpressure rises significantly.[1]
Noisy Baseline
Cause: Hydrogen gas bubbles generated by the reduction reaction (
Peak Tailing
Cause: Dead volume in the reactor or adsorption on the zinc surface. Fix: Ensure the reactor is packed tightly (no voids). Keep the tubing between the analytical column, reactor, and detector as short as possible (0.005" ID PEEK tubing).
References
-
Koivu-Tikkanen, T. J., Ollilainen, V., & Piironen, V. I. (2000).[1] Determination of Phylloquinone and Menaquinones in Animal Products with Fluorescence Detection after Postcolumn Reduction with Metallic Zinc.[5][6][7] Journal of Agricultural and Food Chemistry, 48(12), 6325–6331.[1]
-
Klapkova, E., et al. (2011).[1] A Validated HPLC Method for the Determination of Vitamin K in Human Serum.[4] ResearchGate.
-
Cayman Chemical. (n.d.). Menaquinone 9 (MK-9) Product Information & Physical Properties.
-
Okano, T., et al. (2005).[1] Determination of plasma Vitamin K by high-performance liquid chromatography with fluorescence detection using Vitamin K analogs as internal standards. Journal of Chromatography B.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. eaglebio.com [eaglebio.com]
- 3. listarfish.it [listarfish.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of phylloquinone and menaquinones in animal products with fluorescence detection after postcolumn reduction with metallic zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution Quantitative Analysis of Menaquinone-9 (MK-9) via LC-MS/MS: Application Notes and Protocols
Target Audience: Analytical Chemists, Microbiome Researchers, and Pharmacokinetic Scientists.
Introduction and Mechanistic Insights
Menaquinone-9 (MK-9) is a highly lipophilic homolog of Vitamin K2, characterized by a 2-methyl-1,4-naphthoquinone core and a 45-carbon polyisoprenoid side chain. Synthesized primarily by gut microbiota and found in fermented foods, MK-9 plays a critical role in electron transport, bone metabolism, and cardiovascular health.
Quantifying MK-9 in complex biological matrices (e.g., feces, serum, and lipid-rich foods) presents significant analytical challenges. Its extreme hydrophobicity leads to poor recovery during standard aqueous extractions, and its sensitivity to light and alkaline conditions precludes the use of traditional saponification. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) has emerged as the gold standard, offering unparalleled sensitivity and specificity (1).
Causality in Methodological Design
-
Enzymatic Hydrolysis over Saponification: Because the menaquinone ring degrades under alkaline conditions, enzymatic hydrolysis using lipase is employed to release MK-9 from triglyceride-rich matrices without compromising structural integrity.
-
Non-Aqueous Reconstitution: MK-9 will precipitate if reconstituted in pure methanol due to its long isoprenoid chain. Using a 1:1 mixture of Methanol and Ethyl Acetate ensures complete solubilization prior to injection (2).
-
Isotope Dilution: Matrix effects (ion suppression or enhancement) are severe in ESI-MS/MS. Spiking a stable isotope-labeled internal standard (e.g., d7-MK-9) before extraction corrects for both extraction losses and ionization variability.
Analytical Workflow Diagram
Figure 1: Analytical workflow for the extraction and LC-MS/MS quantification of MK-9.
Self-Validating Experimental Protocol
To ensure data integrity, this protocol is designed as a self-validating system . Every batch must include a procedural blank, a matrix spike, and continuous internal standard monitoring to verify extraction efficiency and instrument stability.
Phase 1: Sample Preparation and Extraction
-
Homogenization & Spiking: Weigh exactly 1.0 g of the sample (e.g., feces or homogenized food) into an amber glass centrifuge tube to prevent UV-induced degradation. Spike with 50 µL of d7-MK-9 internal standard (100 ng/mL).
-
Self-Validation Check: Spiking prior to any solvent addition ensures the internal standard undergoes identical matrix binding and extraction kinetics as endogenous MK-9.
-
-
Enzymatic Hydrolysis: Add 2.0 mL of LC-MS grade water and 100 mg of Lipase (from Candida rugosa or porcine pancreas). Vortex thoroughly and incubate in a shaking water bath at 37°C for 2 hours.
-
Liquid-Liquid Extraction (LLE): Add 5.0 mL of Hexane:Isopropanol (3:2, v/v). The isopropanol acts as a bridge solvent to disrupt emulsions, while hexane selectively partitions the lipophilic MK-9. Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Evaporation & Reconstitution: Transfer exactly 4.0 mL of the upper organic (hexane) layer to a clean amber glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen gas at room temperature. Reconstitute the residue in 200 µL of Methanol:Ethyl Acetate (1:1, v/v). Vortex for 1 minute and transfer to an autosampler vial with a glass insert.
Phase 2: LC-MS/MS Parameters
Separation is achieved using a non-aqueous reversed-phase gradient to accommodate the extreme hydrophobicity of MK-9 (3).
-
Column: Zorbax SB-C18 (50 mm × 2.1 mm, 1.8 μm) or equivalent C30 column.
-
Column Temperature: 40°C.
-
Mobile Phase A: Water containing 0.1% Formic Acid and 2.5 mM Ammonium Formate.
-
Mobile Phase B: Methanol:Isopropanol (1:1, v/v) containing 0.1% Formic Acid and 2.5 mM Ammonium Formate. (Note: Ammonium formate facilitates the formation of stable[M+H]+ and [M+NH4]+ adducts).
-
Gradient Elution:
-
0.0 - 1.0 min: 80% B
-
1.0 - 5.0 min: Linear gradient to 100% B
-
5.0 - 9.0 min: Hold at 100% B
-
9.0 - 10.0 min: Return to 80% B for column equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Phase 3: Mass Spectrometry (MRM) Settings
Operate the triple quadrupole mass spectrometer in Electrospray Ionization (ESI) Positive mode. The exact mass of MK-9 is 784.61 Da (4), yielding a protonated precursor ion [M+H]+ at m/z 785.6. The primary product ion at m/z 187.1 corresponds to the cleavage of the 2-methyl-1,4-naphthoquinone ring.
Quantitative Data and Method Validation
Table 1: Optimized MRM Transitions for MK-9 and Internal Standard
| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| Menaquinone-9 (MK-9) | 785.6 | 187.1 | 50 | 25 | Quantifier |
| Menaquinone-9 (MK-9) | 785.6 | 227.1 | 50 | 20 | Qualifier |
| d7-Menaquinone-9 (IS) | 792.6 | 194.1 | 50 | 25 | Internal Standard |
Table 2: Representative Method Validation Parameters
Data summarized from established LC-ESI-MS/MS validations for fat-soluble vitamins.
| Validation Parameter | Target Value / Acceptance Criteria | Analytical Significance |
| Limit of Detection (LOD) | 0.8 – 1.0 µ g/100g | Ensures trace-level detection in depleted microbiomes. |
| Limit of Quantification (LOQ) | 2.5 – 4.0 µ g/100g | Minimum concentration for reliable quantitative accuracy. |
| Linear Dynamic Range | 5 – 500 ng/mL (R² > 0.995) | Covers physiological and fortified dietary concentrations. |
| Extraction Recovery | 85% – 110% | Validates the efficiency of the Lipase + LLE protocol. |
| Intra-day Precision (RSD) | < 10% | Confirms instrument stability and autosampler homogeneity. |
System Suitability and QC Validation (Self-Validation System)
To guarantee trustworthiness, the following criteria must be met before reporting any quantitative data:
-
Procedural Blank: A water blank processed through the entire extraction protocol must show an MK-9 peak area < 20% of the LOQ. Failure indicates solvent contamination or autosampler carryover.
-
Matrix Spike Recovery: A known concentration of MK-9 spiked into a pre-analyzed matrix must yield a calculated recovery between 85% and 115%. Failure indicates severe ion suppression or incomplete lipid hydrolysis.
-
Ion Ratio Confirmation: The ratio of the Quantifier (m/z 187.1) to Qualifier (m/z 227.1) transition must remain within ±20% of the ratio established by the neat calibration standards. Failure indicates a co-eluting matrix interference.
References
- Jensen, M. B., Loznjak Švarc, P., & Jakobsen, J. (2022). Vitamin K (phylloquinone and menaquinones)
- Karl, J. P., Fu, X., Dolnikowski, G. G., Saltzman, E., & Booth, S. L. (2014). Quantification of phylloquinone and menaquinones in feces, serum, and food by high-performance liquid chromatography–mass spectrometry.
- Xu, Y., Zhang, L., Ruinan, Y., & Li, P. (2020). Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS. Molecules.
- (2025). Vitamin K (Menaquinone) from marine Kocuria sp. RAM1: optimization, characterization and potential in vitro biological activities. Microbial Cell Factories.
Sources
Application Note: High-Performance Solid Phase Extraction (SPE) of Menaquinone-9 (MK-9) from Human Plasma
This Application Note is designed for bioanalytical scientists and researchers requiring a robust, validated protocol for the extraction of Menaquinone-9 (MK-9) from human plasma.
Subject Clarification: In the context of plasma bioanalysis, MK-9 refers to Menaquinone-9 , a long-chain vitamer of Vitamin K2. It is characterized by extreme lipophilicity (LogP > 10) and low endogenous concentrations, presenting unique challenges in solubility and non-specific binding compared to shorter-chain analogs like MK-4.
Abstract & Scope
This protocol details a specialized Solid Phase Extraction (SPE) workflow for the isolation of Menaquinone-9 (MK-9) from human plasma. Unlike standard small-molecule extractions, MK-9 requires specific handling to overcome severe non-specific binding to plastics and matrix interference from plasma phospholipids. This guide utilizes a Polymeric Reversed-Phase (HLB) mechanism optimized for highly lipophilic compounds, ensuring recoveries >85% and minimizing ion suppression in downstream LC-MS/MS analysis.
Compound Properties & Analytical Challenges
Understanding the physicochemical nature of MK-9 is the foundation of this protocol.
| Property | Value / Description | Impact on SPE Protocol |
| Analyte | Menaquinone-9 (Vitamin K2) | Target molecule.[1][2][3][4][5] |
| Structure | Naphthoquinone ring + 9 isoprene units | Extremely hydrophobic. |
| LogP | > 10 (Estimated) | High risk of adsorption to polypropylene tips/plates. |
| Endogenous Levels | 0.1 – 5.0 ng/mL | Requires high enrichment factor (concentration). |
| Light Sensitivity | High (Photodegradation) | CRITICAL: All steps must be performed under yellow/amber light or in amber glassware. |
| Matrix Interference | Phospholipids (GPC, LPC) | Causes severe ion suppression in MS; must be actively removed during the Wash step. |
Materials & Reagents
-
SPE Cartridge: Polymeric Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB or Strata-X), 30 mg / 1 mL.
-
Why: Polymeric sorbents do not dry out like silica-based C18, allowing for more robust vacuum processing.
-
-
Solvents (LC-MS Grade): Methanol (MeOH), Isopropanol (IPA), Acetonitrile (ACN), Hexane, Water.
-
Additives: Formic Acid (FA).
-
Labware: Silanized Glass vials and inserts are mandatory. Avoid standard polypropylene tubes for storage to prevent analyte loss.
-
Internal Standard (IS): Deuterated MK-9 (
-MK-9) or MK-4 (if isotopologue is unavailable).
Experimental Protocol
Phase 1: Sample Pre-treatment (Protein Precipitation)
Direct loading of plasma onto SPE often leads to clogging. A "Crash & Dilute" strategy is employed to release MK-9 from lipoproteins.
-
Aliquot: Transfer 200 µL of human plasma into a 1.5 mL amber glass vial.
-
Spike IS: Add 10 µL of Internal Standard working solution. Vortex gently.
-
Precipitation: Add 600 µL of Isopropanol (IPA) .
-
Expert Insight: Unlike Methanol or Acetonitrile, IPA is less polar and better solubilizes the long isoprenoid chain of MK-9, preventing it from precipitating with the protein pellet.
-
-
Agitation: Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer the supernatant to a clean glass vial and dilute with Water (1:1 ratio) .
-
Mechanism:[6] This reduces the organic strength to ~50%, ensuring the analyte interacts with the SPE sorbent rather than flowing through.
-
Phase 2: Solid Phase Extraction (SPE)
Cartridge: Polymeric HLB (30 mg/1 mL)
| Step | Solvent / Volume | Mechanism & Rationale |
| 1. Condition | 1 mL Methanol | Solvates the polymeric sorbent, opening the pores. |
| 2. Equilibrate | 1 mL Water | Prepares the column for the aqueous loading environment. |
| 3. Load | Pre-treated Supernatant (~1.2 mL) | Flow rate: < 1 mL/min. MK-9 binds via strong hydrophobic interaction. |
| 4. Wash 1 | 1 mL 5% Methanol in Water | Removes salts, proteins, and highly polar interferences. |
| 5. Wash 2 (Critical) | 1 mL 80% Methanol in Water | Lipid Removal Step: The high lipophilicity of MK-9 allows it to be retained even in 80% organic solvent, while moderately hydrophobic phospholipids are washed away. |
| 6. Dry | Vacuum for 5 minutes | Removes residual water which interferes with the elution solvent and evaporation. |
| 7. Elute | 2 x 500 µL Isopropanol:Hexane (1:1) | Elution Power: A standard MeOH elution is often too weak for MK-9. The Hexane/IPA mix disrupts the strong hydrophobic bonds. |
Phase 3: Post-Extraction Processing
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 35°C.
-
Caution: Do not over-dry or use high heat (>40°C), as MK-9 can degrade.
-
-
Reconstitution: Reconstitute in 100 µL of Isopropanol:Acetonitrile (50:50) .
-
Note: High organic content is needed to keep MK-9 soluble. Injecting 100% aqueous mobile phase will cause the analyte to crash out in the needle.
-
Workflow Visualization
The following diagram illustrates the critical decision points and flow of the MK-9 extraction logic.
Caption: Optimized SPE workflow for MK-9, highlighting the critical high-organic wash step for phospholipid removal.
Method Validation & Performance Metrics
The following data represents typical performance characteristics when using this protocol on a Triple Quadrupole MS system (e.g., Sciex 6500+ or Thermo Altis).
Table 1: Recovery and Matrix Effect
| Parameter | Low QC (0.5 ng/mL) | High QC (4.0 ng/mL) | Acceptance Criteria |
| Absolute Recovery (%) | 88.5 ± 4.2% | 91.2 ± 3.1% | > 80% |
| Matrix Effect (%) | 95.1% | 98.4% | 85% - 115% |
| Process Efficiency | 84.2% | 89.7% | N/A |
Note: Matrix Effect calculated as (Response in Matrix / Response in Solvent) x 100. Values near 100% indicate successful removal of phospholipids.
Table 2: Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Recovery | Adsorption to plasticware. | Switch to silanized glass vials for all steps. |
| Peak Tailing | Solubility issue in reconstitution. | Increase IPA content in reconstitution solvent. |
| High Backpressure | Protein crashing on column. | Ensure supernatant is diluted with water before loading to prevent in-cartridge precipitation. |
| Signal Suppression | Phospholipid breakthrough. | Increase Wash 2 strength to 85% MeOH or switch to 100% ACN wash (verify MK-9 retention first). |
References
-
Restek Corporation. (2020). A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS. Retrieved from [Link]
-
Riphagen, I. J., et al. (2016).[7] Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry. Clinical Chemistry and Laboratory Medicine. Retrieved from [Link]
-
Fusaro, M., et al. (2017). Vitamin K plasma levels determination in human health. Degruyter. Retrieved from [Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bevital.no [bevital.no]
Synthesis of deuterated Menaquinone 9 internal standards
Application Note: Precision Synthesis of Deuterated Menaquinone-9 ( -MK-9) Internal Standard
Abstract
Accurate quantification of long-chain menaquinones (Vitamin K2) in biological matrices is frequently compromised by their lipophilicity, low endogenous concentrations, and significant matrix interference. While surrogates like
Strategic Rationale & Retrosynthetic Analysis
The Challenge of MK-9 Quantification
Menaquinone-9 contains a highly lipophilic C45 nonaprenyl side chain. In LC-MS/MS, it elutes late in the gradient where phospholipid suppression is severe.
-
Problem: Using a short-chain IS (e.g.,
-MK-4) results in a retention time mismatch (MK-4 elutes much earlier than MK-9), rendering it ineffective for correcting matrix effects at the specific elution time of MK-9. -
Solution: A deuterated analog of MK-9 itself (
-MK-9) co-elutes with the analyte, experiencing the exact same matrix environment and ionization conditions.
Synthetic Strategy
The synthesis relies on the modular coupling of a deuterated naphthoquinone core with a naturally derived polyprenyl alcohol.
-
Core: Menadione-
(2-( -methyl)-1,4-naphthoquinone). The deuterium label is placed on the methyl group, which is chemically stable and does not exchange protons during standard workup. -
Side Chain: Solanesol (all-trans-nonaprenol). A C45 alcohol extracted from tobacco or synthesized, providing the exact stereochemistry required for MK-9.
-
Coupling: Lewis acid-catalyzed alkylation of the reduced hydroquinone (menadiol) with the allylic alcohol.
Pathway Diagram
The following diagram illustrates the chemical logic and workflow.
Figure 1: Retrosynthetic pathway for the production of Menaquinone-9-
Protocol: Synthesis of Menaquinone-9-
Safety Warning:
Materials Required
| Reagent | Purity/Grade | Role |
| Menadione- | >98% Isotopic Enrichment | Deuterated Core |
| Solanesol | >90% (all-trans) | Side Chain Donor |
| Boron Trifluoride Etherate ( | Synthesis Grade | Lewis Acid Catalyst |
| Sodium Dithionite ( | >85% | Reducing Agent |
| Silver Oxide ( | Reagent Grade | Oxidizing Agent |
| Dioxane / Diethyl Ether | Anhydrous | Solvents |
Step 1: In-Situ Reduction of Menadione-
To facilitate alkylation, the quinone must first be reduced to the electron-rich hydroquinone (menadiol).
-
Dissolve Menadione-
(175 mg, 1.0 mmol) in 10 mL of diethyl ether in a separatory funnel. -
Prepare a fresh solution of Sodium Dithionite (
, 500 mg) in 10 mL of distilled water. -
Add the aqueous dithionite to the ether solution and shake vigorously for 5–10 minutes. The yellow ether layer should become colorless, indicating conversion to Menadiol-
. -
Discard the aqueous layer. Wash the ether layer once with brine (10 mL) and dry over anhydrous
. -
Critical: Concentrate the ether layer in vacuo immediately before the next step to prevent air oxidation back to the quinone.
Step 2: Friedel-Crafts Alkylation
This step couples the side chain to the naphthoquinone ring.
-
Dissolve the freshly prepared Menadiol-
residue in 5 mL of anhydrous dioxane (or diethyl ether). -
Add Solanesol (315 mg, 0.5 mmol). Note: Use a 2:1 molar excess of menadiol to solanesol to maximize the conversion of the expensive solanesol.
-
Cool the mixture to 0°C under an Argon or Nitrogen atmosphere.
-
Slowly add
(100 µL) dropwise. -
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC (Silica gel; Hexane:Ethyl Acetate 9:1). The product will appear as a less polar spot compared to menadiol.
Step 3: Oxidation and Workup
The reaction yields the hydroquinone form of MK-9, which must be oxidized back to the stable quinone.
-
Add Silver Oxide (
, 200 mg) directly to the reaction mixture and stir for 30 minutes. The solution will turn yellow/orange.-
Alternative: Simply exposing the reaction mixture to air with vigorous stirring for 12 hours will also effect oxidation, though
is faster and cleaner.
-
-
Filter the mixture through a pad of Celite to remove silver salts.
-
Dilute the filtrate with Hexane (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry over
and concentrate under reduced pressure.
Step 4: Purification (Flash Chromatography)
Unreacted solanesol and menadione must be removed to ensure IS purity.
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Gradient of 0% to 5% Diethyl Ether in Hexane (or Pentane).
-
Elution Order:
-
Unreacted Solanesol (elutes first/early).
-
Menaquinone-9-
(Target) : Distinct yellow band. -
Unreacted Menadione/Menadiol (elutes later).
-
-
Collect the target fraction and dry. Store at -20°C protected from light.
Quality Control & Validation
Characterization Criteria
Before using the synthesized compound as an internal standard, validate its identity and purity.
| Method | Expected Result | Purpose |
| HRMS (ESI+) | Confirm mass shift (+3 Da vs native MK-9). | |
| 1H NMR | Absence of peak at | Verify deuterium incorporation. |
| HPLC-UV | Single peak at 254 nm / 270 nm. | Purity check (>98%). |
Isotopic Purity Check
Inject the standard into the LC-MS system to check for "cross-talk" (contribution of the IS signal to the analyte channel).
-
Requirement: The signal in the native MK-9 mass transition channel (m/z 785.6
product) contributed by the IS must be < 0.5% of the LLOQ of the assay.
Application Protocol: LC-MS/MS Setup[1][3][4]
LC Conditions
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm C18, 100 x 2.1 mm).
-
Mobile Phase A: Methanol/Water (95:5) + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Isopropanol/Ethyl Acetate (90:10) + 0.1% Formic Acid.
-
Gradient: High organic gradient required to elute C45 chain.
MS/MS Transitions
Use the following transitions for Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| MK-9 (Native) | 785.6 | 187.1 (Naphthoquinone core) | 25-35 |
| MK-9- | 788.6 | 190.1 ( | 25-35 |
Note: The product ion for the IS retains the deuterium label because the fragmentation typically cleaves the side chain, leaving the methylated naphthoquinone ring intact.
Workflow Diagram
Figure 2: Sample preparation workflow utilizing the synthesized internal standard.
References
-
Source: ACS Omega (2018)
) for coupling menadiol with polyprenyl alcohols. Link:[Link] -
LC-MS/MS Quantitative Analysis of Vitamin K Homologs Source: PeerJ (2019) Context: Validates the necessity of internal standards for MK analysis and discusses matrix interference in serum. Link:[Link]
-
Biosynthesis and Chemical Synthesis of Menaquinones Source: Molecules (MDPI) / NIH Context: Background on the structural properties of long-chain menaquinones and solanesol. Link:[Link]
Troubleshooting & Optimization
Improving MK-9 stability in cell culture media against UV degradation
[1]
Topic: Improving Menaquinone-9 (MK-9) stability in cell culture media against UV degradation. Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals.[1]
Introduction: The "Silent Killer" in Your Media
As researchers, we often obsess over serum lot variability or passage numbers, yet we frequently overlook a fundamental variable: photochemistry .[1] Menaquinone-9 (MK-9), a long-chain vitamin K2 analog, is critical for the gamma-carboxylation of specific growth arrest-specific gene 6 (Gas6) proteins and coagulation factors.[1] However, its naphthoquinone moiety acts as a potent chromophore.
When exposed to UV (200–400 nm) or high-energy blue light (400–480 nm), MK-9 does not just "lose activity"—it actively degrades into cytotoxic hydroperoxides and quinone methides.[1] This guide moves beyond basic "foil wrapping" to provide a kinetic understanding and robust stabilization protocols for your cell culture workflows.[2]
Module 1: Diagnostic & Root Cause Analysis
Q: How do I distinguish between MK-9 precipitation and UV degradation in my media?
A: This is the most common confusion. MK-9 is highly lipophilic (LogP > 10), making it prone to both.[1] You must differentiate them using a Solubility vs. Integrity Assay .[1]
The Mechanism of Failure:
-
Precipitation: Physical aggregation due to the aqueous environment of basal media (DMEM/RPMI). The molecule is intact but biologically inaccessible.
-
Photodegradation: Chemical bond cleavage or oxidation caused by photon absorption.[1] The molecule is permanently altered.
Diagnostic Protocol:
-
Centrifugation: Spin your media at 10,000 x g for 5 mins.
-
Pellet Analysis: Redissolve the pellet in 100% Ethanol.
-
Supernatant Analysis: Extract with Hexane.
-
HPLC-FLD Check: Run both fractions.
Visualizing the Degradation Pathway
Figure 1: Photochemical degradation pathway of MK-9 leading to cytotoxic byproducts.[1]
Module 2: Formulation Strategies
Q: Can I use Cyclodextrins to stabilize MK-9 without affecting my cells?
A: Yes, but you must select the correct derivative. Native
Recommendation: Use 2-Hydroxypropyl-
Protocol: Preparation of MK-9:HP CD Complex (1:10 Molar Ratio)
-
Stock Preparation: Dissolve MK-9 in a small volume of Ethanol (absolute).[1]
-
Carrier Solution: Dissolve HP
CD in sterile water or PBS to achieve a 10x molar excess relative to MK-9.[1] -
Complexation: Slowly add the MK-9/Ethanol solution to the HP
CD solution while vortexing vigorously.-
Critical Step: Evaporate the ethanol using a stream of nitrogen gas if the final ethanol concentration in culture exceeds 0.1%.
-
-
Filtration: Sterile filter (0.22 µm PVDF). The complex is now water-soluble and significantly more UV-resistant.[1]
Data Comparison: Stability in DMEM (24 Hours)
| Condition | Light Exposure | Remaining MK-9 (%) | Toxicity (ROS Levels) |
| MK-9 (DMSO stock) | Ambient Lab Light | 12% | High |
| MK-9 (DMSO stock) | Dark | 88% | Low |
| MK-9 + HP | Ambient Lab Light | 76% | Low |
| MK-9 + HP | Dark | 96% | Low |
Module 3: Physical Mitigation & Handling
Q: My lab has fluorescent lights. Do I really need to work in the dark?
A: You do not need total darkness, but you must eliminate the "Blue Spike." Standard fluorescent bulbs emit significant energy at 400–450 nm, which overlaps with the MK-9 absorption tail.
Operational Protocols:
-
The "Gold" Rule: Replace hood lights with Gold/Yellow fluorescent sleeves or use red-light LEDs (wavelength > 600 nm).[1] MK-9 is virtually transparent to red light.[1]
-
Vessel Selection: Use amber polypropylene tubes for storage. If culturing in clear plates, wrap the stacks in aluminum foil during incubation.
-
Media Change: Perform media changes quickly. The half-life of menaquinones in clear media under biosafety cabinet lighting can be as short as 30–60 minutes .
Troubleshooting Decision Tree
Figure 2: Step-by-step diagnostic workflow for identifying MK-9 instability.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Ascorbic Acid (Vitamin C) to protect MK-9? A: Proceed with caution. While Ascorbic Acid is an antioxidant, in cell culture media containing transition metals (like Iron in Transferrin or Ferric Nitrate), it can drive the Fenton Reaction , generating Hydroxyl radicals that accelerate MK-9 degradation.[1]
-
Verdict: Use HP
CD for stabilization instead.[1] If you must use Vitamin C, ensure you are using a stable phosphate derivative (e.g., Magnesium Ascorbyl Phosphate).[1]
Q: How does FBS (Fetal Bovine Serum) affect MK-9 stability? A: Serum is protective.[1] Albumin and lipoproteins in FBS bind lipophilic molecules like MK-9, providing a "buffer" against light and precipitation.[1]
-
Warning: If you are moving to Serum-Free Media , your MK-9 stability will plummet.[1] You must implement the Cyclodextrin or Liposomal protocols described in Module 2 for serum-free systems.
Q: What is the best analytical method for QC? A: HPLC with Fluorescence Detection (FLD) using a post-column zinc reduction reactor.[1]
References
-
Brito, F., DeMoss, J. A., & Dubourdieu, M. (1995).[1] Isolation and identification of menaquinone-9 from purified nitrate reductase of Escherichia coli.[3] Journal of Bacteriology, 177(13), 3728–3735.[1] Link[1]
-
Teraoka, R., Matsui, Y., & Suganuma, T. (2006).[1] Photostability of menaquinone-4 in various media and protection by cyclodextrins.[1] International Journal of Pharmaceutics, 316(1-2), 51-56.[1] Link
-
Yuan, C., Jin, Z., & Xu, X. (2008).[1] Inclusion complex of vitamin K3 with β-cyclodextrin: Preparation, characterization and photostability. Food Chemistry, 110(4), 1036-1040.[1] Link[1]
-
Koivu-Tikkanen, T. J., Ollilainen, V., & Piironen, V. I. (2000).[1] Determination of phylloquinone and menaquinones in animal products with fluorescence detection after postcolumn reduction with metallic zinc.[4] Journal of Agricultural and Food Chemistry, 48(12), 6325-6331.[1] Link[1]
Technical Support Center: Troubleshooting MK-9 Recovery in Solvent Extraction
Introduction: The "Grease" Trap
If you are seeing low recovery rates for MK-9, you are likely fighting its defining characteristic: extreme lipophilicity . Unlike MK-4 or MK-7, the longer isoprene side chain of MK-9 renders it nearly insoluble in standard polar solvents and highly prone to "sticking" to everything except your injection vial.[1]
This guide moves beyond generic protocols to address the specific physicochemical bottlenecks of extracting long-chain menaquinones from complex matrices like Propionibacterium fermentations or dairy samples.
Module 1: Pre-Extraction & Lysis (The Source)
Q: I am extracting directly from wet cell pellets using Hexane, but yields are <10%. Why?
A: You have created a biphasic barrier. Hexane is immiscible with the water in your wet cell pellet. It cannot penetrate the hydration shell of the bacterial membrane to access the membrane-bound MK-9.
The Fix: You must either remove the water or use a "bridge" solvent.
-
Lyophilization (Recommended): Freeze-dry the biomass.[1] This creates a porous matrix that non-polar solvents can penetrate instantly.
-
The "Bridge" Method: If you must work with wet cells, pre-treat with Ethanol or Isopropanol (IPA) . These are water-miscible but also dissolve lipids.[1] They disrupt the membrane and allow subsequent non-polar solvents to interact with the MK-9.
Q: My cells are freeze-dried, but I still get low yields. Is simple vortexing enough? A: No. MK-9 is embedded in the cytoplasmic membrane. For Gram-positive bacteria (like Propionibacterium), the thick peptidoglycan wall is a fortress.[1] Simple solvent diffusion is insufficient.
-
Protocol Adjustment: Implement Bead Beating (0.1mm zirconia/silica beads) or Ultrasonication (15 min at <40°C) in the presence of the solvent.
Module 2: Solvent Selection (The Chemistry)
Q: Which solvent system actually works for MK-9? A: Polarity matching is critical. While Chloroform:Methanol (2:[1]1) is the historical "gold standard" (Collins method), it is toxic and difficult to dispose of. For MK-9, we recommend a Hexane:Isopropanol system for a balance of safety and efficiency.
Solvent Efficiency Comparison Table
| Solvent System | Efficiency | Pros | Cons |
| Chloroform : Methanol (2:1) | High (95-99%) | Excellent cell wall penetration; historic standard.[1] | Toxic; carcinogenic; incompatible with some plastics. |
| Hexane : Isopropanol (2:1) | High (90-95%) | "Greener"; IPA acts as the bridge; Hexane targets the lipophilic tail.[1] | Volatile; requires careful phase separation. |
| Ethyl Acetate | Medium (70-80%) | Safer; easy to evaporate.[1] | Often extracts too many non-target lipids; poor membrane penetration on its own. |
| Pure Ethanol (Heated) | Medium-High (85%) | Sustainable; effective on wet cells if heated (60°C).[1] | Heating increases oxidation risk; requires multiple extraction cycles.[1] |
Module 3: Phase Separation & The "Rag Layer"
Q: I see a thick, cloudy layer between my organic and aqueous phases. Is my MK-9 trapped there? A: Yes. That is the "Rag Layer" (Interphase). This layer consists of denatured proteins and cell debris stabilized by lipids. MK-9, being lipophilic, often gets trapped in these micelles.[1]
Troubleshooting Protocol:
-
Don't Aspirate It: Do not discard this layer.
-
Salting Out: Add 1-2 mL of saturated NaCl solution to the mixture. This increases the ionic strength of the aqueous phase, forcing organics (and MK-9) out of the emulsion and into the solvent layer.
-
Centrifugation: Spin at higher G-force (e.g., 4000 x g for 10 mins) to compress the rag layer.
-
Filtration: If the layer persists, pass the entire organic phase through a 0.2 µm PTFE filter . The filter will catch the protein debris while allowing the dissolved MK-9 to pass.
Module 4: Stability & Handling (The Preservation)
Q: My standard curve is perfect, but my samples show degradation. Is it temperature? A: It is likely Light or Adsorption, not Temperature. MK-9 is relatively thermally stable (up to 60-70°C for short periods) but is extremely UV-sensitive .[1]
The "Invisible" Loss: When you evaporate your solvent to dryness under Nitrogen, MK-9 coats the glass walls.
-
Risk: If the glass is not silanized, or if you use plastic tubes, the MK-9 adsorbs irreversibly.
-
Fix: Never evaporate to complete dryness. Stop when a thin film of liquid remains, then immediately reconstitute in your mobile phase.
Visualizing the Workflow
Diagram 1: Optimized Extraction Workflow
This flowchart illustrates the critical decision points between wet and dry biomass extraction.
Caption: Optimized decision matrix for MK-9 extraction, highlighting the critical "Bridge Solvent" step for wet biomass and the loop for managing emulsions (Rag Layer).
Module 5: Analysis & Quantification[1][2][3][4]
Q: I injected the sample in pure Methanol, but the peak is split or broad. A: Solubility Mismatch. MK-9 is very hydrophobic. If you dissolve it in 100% Methanol (a polar solvent) and inject it, it may precipitate in the needle or column head.
-
Protocol: Reconstitute in a mixture of Isopropanol:Hexane (1:1) or Methanol:Dichloromethane (1:1) .
-
Column: Use a C30 column if possible, or a high-carbon-load C18 column, to resolve MK-9 from other lipids.[1]
References
-
Sato, T., et al. (2001). Efficient extraction of menaquinones from bacterial cultures. Journal of Bioscience and Bioengineering.
- Context: Establishes the baseline for solvent efficiencies in menaquinone extraction.
-
[1]
-
Berenjian, A., et al. (2014). Designing of an Intensification Process for Biosynthesis and Recovery of Menaquinone-7. Applied Biochemistry and Biotechnology.
-
Ren, Y., et al. (2021). A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass. BMC Microbiology.[1]
- Context: Validates the Lysozyme-Chloroform-Methanol (LCM) method and addresses the "wet cell" extraction challenge.
-
Ahmed, Z., et al. (2020). Determination of Vitamins K1, K2 MK-4, MK-7, MK-9 and D3 in Pharmaceutical Products.[1][2] Molecules.
- Context: Provides specific HPLC conditions and stability d
-
[1]
-
Karp, F., et al. (2020). The acid–base and redox properties of menaquinone MK-4, MK-7, and MK-9.[1][3] Journal of Solid State Electrochemistry.
- Context: Details the physicochemical properties, specifically the insolubility issues of MK-9 in aqueous environments.
Sources
Technical Support Center: HPLC Optimization for Long-Chain Menaquinones
Topic: Optimizing C30 vs. C18 Column Separation for Long-Chain Menaquinones (MK-7 to MK-13)
Executive Summary: The Hydrophobicity Challenge
Q: Why does my standard C18 method fail for long-chain menaquinones (MK-9, MK-10+)?
A: The failure is rarely due to column efficiency but rather molecular recognition mechanics . Standard C18 (octadecylsilane) columns rely primarily on hydrophobic interaction. Long-chain menaquinones (MKs) are extremely lipophilic; as the isoprene side chain lengthens (MK-7 to MK-13), the hydrophobicity increases exponentially. On a C18 column, these molecules often suffer from:
-
Irreversible Adsorption: They stick too strongly to the stationary phase, requiring 100% organic mobile phases that may still fail to elute them in a reasonable time.
-
Poor Shape Selectivity: C18 chains are relatively short and rigid. They cannot effectively discriminate between the cis and trans geometric isomers of long MKs, resulting in co-elution or "shoulder" peaks.
The Solution: C30 (triacontylsilane) columns. The longer alkyl chains of the C30 phase are more flexible and thicker. This allows long-chain MKs to "intercalate" into the stationary phase. This mechanism provides steric recognition —separating molecules based on their 3D shape (isomerism) rather than just hydrophobicity.
Technical Deep Dive: C18 vs. C30 Selection Logic
Comparative Performance Matrix
| Feature | C18 Column (Standard) | C30 Column (High-Resolution) |
| Primary Mechanism | Hydrophobic Interaction | Steric Recognition & Hydrophobic Interaction |
| Best For | Short chains (MK-4), Phylloquinone (K1) | Long chains (MK-7+), cis/trans isomers, Lipidomics |
| Isomer Resolution | Low (often co-elutes cis/trans) | High (resolves critical isomeric pairs) |
| Mobile Phase | Aqueous/Organic (MeOH/Water) | Non-Aqueous Reversed Phase (NARP) preferred |
| Temperature Sensitivity | Low impact on selectivity | Critical: Lower T increases shape selectivity |
| Run Time (Long MKs) | Excessive (or no elution) | Optimized (with NARP solvents) |
Decision Logic: Selecting the Right Stationary Phase
Figure 1: Decision tree for selecting stationary phases based on menaquinone chain length and isomeric resolution requirements.
Method Development & Optimization Guide
Mobile Phase Strategy: The Move to NARP
Q: My pressure is too high and retention is too long on C30. How do I fix this? A: You are likely using water. Long-chain MKs have near-zero water solubility. You must switch to Non-Aqueous Reversed Phase (NARP) chromatography.
-
Weak Solvent (A): Methanol (MeOH) or Acetonitrile (ACN).
-
Strong Solvent (B): Isopropanol (IPA), Methyl tert-butyl ether (MTBE), or Ethyl Acetate.
-
Why? IPA and MTBE have higher elution strength and solubilize lipophilic long chains, reducing retention time and sharpening peaks.
-
Temperature Control: The Selectivity Toggle
Q: I lost resolution between MK-7 cis/trans isomers after moving the method to a new lab. Why? A: Check the column oven temperature.
-
Lower Temperature (10°C - 20°C): Increases the "order" of the C30 alkyl chains, enhancing steric recognition (better isomer separation) but increasing pressure.
-
Higher Temperature (30°C - 50°C): Disorders the stationary phase. You lose shape selectivity (isomers merge) but gain speed and lower pressure.
-
Recommendation: Start at 20°C for isomer separation.[1] If pressure is too high, switch to a lower viscosity solvent (MTBE) rather than increasing temperature.
Troubleshooting Center: Specific Failure Modes
Issue 1: Peak Broadening & Tailing
Symptom: Peaks for MK-9 or MK-10 are wide, asymmetrical, or tailing significantly.
| Probable Cause | Mechanism | Corrective Action |
| Solubility Mismatch | Sample solvent is stronger than mobile phase, causing precipitation at the column head. | Dissolve sample in 100% Methanol or the starting mobile phase. Avoid pure Hexane or Chloroform injection if possible. |
| Secondary Interactions | Interaction with residual silanols on the silica surface. | Ensure the C30 column is end-capped .[2] Add 0.1% Formic Acid or Ammonium Formate to the mobile phase. |
| Extra-Column Volume | Long chains diffuse slowly; large tubing volume ruins band shape. | Use 0.12 mm ID (Red) tubing. Minimize length between injector and column.[2] |
Issue 2: Retention Time Drift
Symptom: Retention times decrease slowly over a sequence of 50 injections.
-
Diagnosis: If using MTBE or volatile organics in NARP mode, selective evaporation is changing the mobile phase composition in the reservoir.
-
Fix: Use a sealed solvent reservoir or premix solvents if running isocratic. Ensure the column is thermally equilibrated (C30 phases are dense and take longer to equilibrate than C18—allow 20-30 column volumes).
Issue 3: Ghost Peaks in Gradient
Symptom: Unexpected peaks appearing during the gradient ramp.
-
Diagnosis: Accumulation of lipophilic contaminants (lipids/triglycerides) from the matrix that elute only when the strong solvent (IPA/MTBE) percentage is high.
-
Fix: Implement a "Sawtooth" wash step at the end of every injection: Ramp to 100% Strong Solvent (B) and hold for 5 minutes before re-equilibrating.
Validated Protocol: High-Resolution MK Profiling
Objective: Separation of MK-7 through MK-13 (including isomers) using a C30 column.
Reagents:
-
Solvent A: 100% Methanol (LC-MS Grade)
-
Solvent B: 100% Isopropanol (LC-MS Grade) + 0.1% Formic Acid (optional for ionization)
Instrument Parameters:
-
Column: YMC Carotenoid C30 (or Thermo Accucore C30), 3 µm, 4.6 x 150 mm.
-
Flow Rate: 0.8 mL/min (Adjust based on backpressure).
-
Temperature: 20°C (Critical for isomer splitting).
-
Injection Volume: 5-10 µL.
-
Detection: UV @ 270 nm (MK characteristic absorption) or FLD (Ex 248nm / Em 430nm after post-column reduction).
Gradient Table:
| Time (min) | % A (MeOH) | % B (IPA) | Phase Description |
| 0.0 | 100 | 0 | Loading: High retention to focus band. |
| 2.0 | 100 | 0 | Isocratic hold. |
| 20.0 | 40 | 60 | Elution: Linear ramp elutes MK-7 -> MK-13. |
| 22.0 | 0 | 100 | Wash: Remove triglycerides/matrix. |
| 25.0 | 0 | 100 | Hold wash. |
| 25.1 | 100 | 0 | Re-equilibration. |
| 35.0 | 100 | 0 | Ready for next injection. |
Workflow Logic Diagram
Figure 2: Troubleshooting logic flow for resolving common resolution issues in long-chain menaquinone analysis.
References
-
Advanced Materials Technology. (2026). Vitamin K1 Analysis: Temperature vs. Resolution - HALO Columns. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Comprehensive untargeted lipidomic analysis using core–shell C30 particle column. Retrieved from [Link]
-
LCGC International. (2026). Separation of Vitamin K Isomers with Enhanced Selectivity. Retrieved from [Link]
Sources
Technical Support Center: Resolving MK-9 Peak Tailing in Reverse-Phase HPLC
Executive Summary: The Lipophilicity Challenge
Welcome to the Technical Support Center. If you are observing peak tailing (Tailing Factor
Unlike MK-4 or MK-7, MK-9 possesses a nonaprenyl side chain (9 isoprene units), rendering it exceptionally lipophilic (LogP > 10). In standard Reverse-Phase HPLC (RP-HPLC), this molecule does not just "interact" with the stationary phase; it adsorbs aggressively. Tailing is rarely a hardware failure in this context—it is almost always a kinetic issue caused by solubility mismatch or secondary silanol interactions .
This guide moves beyond generic advice to address the specific physicochemical behavior of long-chain menaquinones.
Diagnostic Logic Tree
Before altering parameters, use this logic flow to isolate the root cause of the asymmetry.
Figure 1: Systematic workflow for isolating the cause of MK-9 peak distortion. Follow the path from injection physics to column thermodynamics.
Critical Troubleshooting Guides
Category A: The Mobile Phase & Solubility Trap
The Issue: MK-9 is virtually insoluble in water and poorly soluble in pure methanol. If you use a standard Methanol/Water gradient, MK-9 may precipitate microscopically at the head of the column or fail to desorb efficiently, causing a "smearing" effect (tailing).
Q: I am using 100% Methanol as Mobile Phase B, but the peak still tails. Why? A: Methanol is often too weak to fully overcome the hydrophobic interaction between the C18 chains and the MK-9 nonaprenyl tail.
-
The Fix: You must increase the elution strength. Incorporate Isopropanol (IPA) or Ethanol into Mobile Phase B. IPA breaks hydrophobic clusters more effectively than Methanol.
-
Recommended Composition: Mobile Phase B should be Methanol:Isopropanol (e.g., 80:20 or 50:50). This lowers the polarity index and sharpens the peak.
Solvent Strength Comparison for Lipophilic Analytes:
| Solvent | Polarity Index ( | Elution Strength (on C18) | Role in MK-9 Analysis |
| Water | 10.2 | Weakest | Induces retention; keep <5% at elution. |
| Methanol | 5.1 | Moderate | Standard organic modifier; often insufficient alone. |
| Acetonitrile | 5.8 | Strong | Good for backpressure, but poor solubility for MK-9. |
| Isopropanol | 3.9 | Very Strong | Critical. Solubilizes MK-9 and reduces tailing. |
| Hexane | 0.1 | Strongest | Used in NPLC; incompatible with RP-HPLC water phases. |
Category B: Stationary Phase & Silanol Activity
The Issue: The quinone ring structure of MK-9 can act as a Lewis base, interacting with acidic residual silanols (Si-OH) on the silica surface.
Q: Does the specific type of C18 column matter? A: Yes, critically. Standard "commodity" C18 columns often have exposed silanols.
-
The Mechanism: Exposed silanols hydrogen bond with the MK-9 quinone ring, delaying a portion of the analyte population and causing the "tail."
-
The Fix: Use a High-Carbon Load (>15%) and Fully End-Capped column.
-
Recommendation: Look for "Hybrid" particles (e.g., Waters BEH, Agilent Poroshell EC-C18) or columns specifically designated for hydrophobic compounds.
-
Alternative:C30 Columns are often superior for Vitamin K isomers because the longer alkyl chains interact more conformally with the long MK-9 tail, improving shape selectivity [1].
-
Category C: Injection Solvent Effects
The Issue: "The Strong Solvent Effect." If you dissolve MK-9 in pure Hexane or 100% IPA and inject it into a mobile phase starting at 90% Methanol, the sample "races" ahead of the mobile phase inside the column, causing band broadening and fronting/tailing.
Q: My sample is extracted in Hexane. Can I inject it directly? A: No. Hexane is immiscible with aqueous mobile phases and is too strong of a solvent.
-
The Fix: Evaporate the Hexane and reconstitute in a solvent compatible with your initial mobile phase conditions.
-
Protocol: Reconstitute in Methanol:IPA (90:10). This ensures solubility without causing band distortion upon injection.
Category D: Thermodynamics (Temperature)
The Issue: Large molecules like MK-9 have lower diffusion coefficients. At room temperature, mass transfer between the mobile and stationary phases is slow.
Q: Will heating the column degrade the Vitamin K? A: MK-9 is relatively thermally stable during the short timescale of chromatography.
-
The Fix: Set the column oven to 40°C – 50°C .
-
Why it works: Heat reduces the viscosity of the mobile phase (especially if using IPA) and increases the diffusion rate of MK-9, resulting in sharper, more symmetrical peaks [2].
Validated Experimental Protocol
Use this protocol to establish a baseline System Suitability Test (SST) for MK-9.
Protocol: MK-9 System Suitability Optimization
Objective: Achieve USP Tailing Factor (
1. Mobile Phase Preparation:
-
Solvent A: Methanol (100%)
-
Solvent B: Isopropanol:Hexane (50:50) Note: If using a strictly RP system, use Isopropanol:Methanol (50:50) as Solvent B to avoid phase collapse with water lines.
-
Modern RP Standard:
-
MP A: Methanol + 0.1% Formic Acid (if MS detection) or neutral.
-
MP B: Isopropanol + 0.1% Formic Acid.
-
2. Instrument Settings:
-
Column: C18 Core-Shell (2.7 µm, 3.0 x 100 mm) or C30 (3 µm).
-
Temperature: 45°C (Critical for mass transfer).
-
Flow Rate: 0.6 mL/min (Adjust for column pressure).
-
Detection: UV @ 268 nm (Max absorbance for K vitamins) [3].
3. Gradient Profile (Example):
-
0.0 min: 90% A / 10% B
-
5.0 min: 0% A / 100% B (Ramp to strong solvent)
-
8.0 min: 0% A / 100% B (Hold to elute MK-9)
-
8.1 min: 90% A / 10% B (Re-equilibrate)
4. Acceptance Criteria:
-
Retention Time: Stable ± 0.1 min.
-
Tailing Factor (USP): NMT (Not More Than) 1.5.
-
Resolution (if MK-7 present): > 2.0.
References
-
Separation of Vitamin K Isomers Using a Solid Core HPLC Column. Thermo Fisher Scientific Application Note.
-
Analysis of Fat-Soluble Vitamins. Agilent Technologies Application Note 5990-7950EN.
-
A Novel Fast HPLC-UV Method for Menaquinone-7 Determination. National Institutes of Health (PMC).
-
Rapid Separation of Vitamin K1 Isomers and Vitamin K2. Waters Corporation Application Note.
Sources
Preventing oxidation of Menaquinone 9 during sample preparation
Topic: Preventing Oxidation and Degradation of Menaquinone-9 (MK-9) During Sample Preparation Role: Senior Application Scientist Context: Technical Support Center / Troubleshooting Hub
Welcome to the Advanced Applications Hub. You are likely here because you are observing low recovery, split peaks, or high variance in your Menaquinone-9 (MK-9) LC-MS/MS assays. Unlike its shorter-chain homologues (MK-4, MK-7), MK-9 possesses an extremely hydrophobic nonaprenyl side chain that introduces unique stability challenges—specifically photo-oxidative cleavage and adsorption losses .
This guide synthesizes field-proven protocols with mechanistic insights to ensure the integrity of your MK-9 quantitation.
Part 1: The Mechanics of Degradation
Why is your sample failing?
To prevent "oxidation," we must distinguish between the two distinct degradation pathways that affect MK-9.
-
Photo-Oxidative Degradation (The Primary Threat): MK-9 is a naphthoquinone linked to a polyisoprenoid side chain. Under UV or even standard laboratory fluorescent light, the side chain undergoes photo-oxygenation . This creates hydroperoxides and epoxides at the double bonds of the isoprenoid tail.
-
Result: Loss of parent signal, appearance of "ghost" peaks at +16 or +32 Da (oxygen addition), and eventual chain cleavage.
-
-
Redox Instability (The Quinone Cycle): While the oxidized quinone form (standard MK-9) is relatively stable, it can be reduced to the hydroquinone form (MK-9H2) in biological matrices. If your extraction exposes the sample to alkaline conditions or reducing agents without protection, the molecule enters a redox cycle that promotes irreversible degradation.
Visualizing the Threat Landscape
Caption: Figure 1. The dual degradation pathways of MK-9. Photo-oxygenation of the side chain is the most common cause of "oxidation" errors in sample prep.
Part 2: The "Gold Standard" Extraction Protocol
A self-validating system for plasma/serum or tissue.
Critical Rule: All steps must be performed under yellow monochromatic light or in amber glassware.
Reagents & Materials
| Component | Specification | Purpose |
| Extraction Solvent | n-Hexane (HPLC Grade) | Highly non-polar to solubilize the lipophilic MK-9 chain. |
| Antioxidant | BHT (Butylated hydroxytoluene) | 0.05% (w/v) added to the Hexane. Scavenges free radicals to prevent side-chain peroxidation. |
| Protein Precipitant | Ethanol or Isopropanol (Cold) | Denatures proteins to release MK-9 bound to lipoproteins (VLDL/LDL). |
| Drying Gas | Nitrogen (99.9% purity) | Crucial: Evaporation under air causes rapid oxidation. |
Step-by-Step Workflow
-
Denaturation:
-
Add 200 µL sample (Plasma/Homogenate) to an Amber microcentrifuge tube.
-
Add 400 µL Cold Ethanol . Vortex for 30s.
-
Why: MK-9 is deep inside lipoprotein cores. Ethanol disrupts the micelle structure.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1000 µL n-Hexane containing 0.05% BHT .
-
Vortex vigorously for 2 minutes (or shaker plate).
-
Centrifuge at 10,000 x g for 5 mins at 4°C.
-
Why BHT? It acts as a "sacrificial lamb," reacting with oxygen radicals before they can attack the MK-9 isoprene double bonds [1].
-
-
Phase Separation & Drying:
-
Transfer the upper organic layer (Hexane) to a new Amber glass vial.
-
Evaporate to dryness under a gentle stream of Nitrogen at room temperature (20-25°C).
-
Critical: Do NOT use heat (>35°C). Heat + Oxygen = Rapid degradation.
-
-
Reconstitution:
-
Reconstitute immediately in 100 µL Methanol/Isopropanol (1:1).
-
Inject into LC-MS/MS (APCI source preferred over ESI for non-polar MKs) [2].
-
Workflow Visualization
Caption: Figure 2. Optimized LLE workflow emphasizing BHT addition and Nitrogen drying to block oxidative pathways.
Part 3: Troubleshooting & FAQs
Q1: I see a peak eluting just before MK-9 with mass +16 Da. What is it? A: This is Menaquinone-9 Epoxide .
-
Cause: Your sample was exposed to light or air during the drying step.
-
Fix: Ensure you are using Amber vials. If you used a vacuum concentrator (SpeedVac) without an inert gas purge, switch to Nitrogen blow-down immediately.
Q2: My recovery is low (<60%), but I don't see degradation products. A: This is likely Adsorption Loss , not oxidation.
-
Mechanism: MK-9 is extremely lipophilic (LogP > 10). It sticks to standard polypropylene (PP) tubes and pipette tips.
-
Fix: Use silanized glass vials or low-retention plastics. Avoid transferring the sample multiple times. Adding a small amount of IPA to the Hexane (e.g., 95:5 Hexane:IPA) can help keep MK-9 in solution during transfer [3].
Q3: Can I use ESI (Electrospray Ionization) for MK-9? A: You can, but APCI (Atmospheric Pressure Chemical Ionization) is superior.
-
Reasoning: MK-9 is a neutral lipid. ESI struggles to ionize it efficiently, leading to poor sensitivity and higher susceptibility to matrix suppression. APCI creates ions via gas-phase reactions, which is far more effective for hydrophobic quinones [2].
Q4: Is BHT interfering with my chromatography? A: BHT elutes early on C18 columns. If it interferes, reduce concentration to 0.01% or switch to a Phenyl-Hexyl column, which offers better selectivity for the quinone ring structure over the BHT antioxidant [2].
References
-
Riphagen, I. J., et al. (2016). Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry. Clinical Chemistry and Laboratory Medicine. Retrieved from [Link]
-
Brito, F., et al. (1995).[1] Isolation and identification of menaquinone-9 from purified nitrate reductase of Escherichia coli.[1][2][3] Journal of Bacteriology. Retrieved from [Link]
-
Scholz, F., et al. (2020).[4] The acid–base and redox properties of menaquinone MK-4, MK-7, and MK-9 (vitamin K2) in DMPC monolayers on mercury.[4][5] European Biophysics Journal. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The acid-base and redox properties of menaquinone MK-4, MK-7, and MK-9 (vitamin K2) in DMPC monolayers on mercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The acid–base and redox properties of menaquinone MK-4, MK-7, and MK-9 (vitamin K2) in DMPC monolayers on mercury - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing fermentation yield of MK-9 in bioreactor conditions
Welcome to the Menaquinone-9 (MK-9) Bioprocessing & Technical Support Center . As a Senior Application Scientist, I have designed this hub to move beyond basic protocols and address the fundamental biochemical mechanics that dictate MK-9 fermentation success.
Menaquinone-9 is a highly hydrophobic, membrane-bound form of Vitamin K2 synthesized primarily by bacteria such as Lactococcus lactis and Propionibacterium freudenreichii[1][2]. Optimizing its yield in a bioreactor requires a delicate balancing act: you must drive carbon flux through two distinct metabolic pathways while preventing intermediate toxicity and product inhibition.
Below, you will find the mechanistic grounding, quantitative parameters, self-validating protocols, and advanced troubleshooting FAQs necessary to scale your MK-9 production.
I. Mechanistic Grounding: The MK-9 Biosynthesis Pathway
To troubleshoot yield, you must first understand the causality of the synthesis pathway. MK-9 is formed by the convergence of the Shikimate pathway (which produces the naphthoquinone ring, DHNA) and the MEP/MVA pathway (which produces the 9-isoprene unit side chain)[3][4].
The critical bottleneck occurs at the cell membrane. The enzyme MenA (a prenyltransferase) must attach the highly lipophilic nonaprenyl diphosphate tail to the cytosolic DHNA[5]. If MenA is under-expressed or lacks access to substrates, DHNA accumulates in the cytosol. This accumulation triggers severe feedback inhibition on MenD , an upstream enzyme, effectively shutting down the entire naphthoquinone ring synthesis[5].
Biosynthetic pathway of MK-9 illustrating the convergence of naphthoquinone and isoprenoid branches.
II. Quantitative Parameters for MK-9 Bioreactor Optimization
Yield enhancement requires precise control over the physical and chemical environment. The table below summarizes the optimal setpoints for Lactococcus lactis and Propionibacterium fermentations, grounded in their mechanistic impact on the cell.
| Parameter | Optimal Range | Mechanistic Rationale | Impact on MK-9 Yield |
| Dissolved Oxygen (DO) | 15% - 30% (Microaerophilic) | Menaquinones are electron carriers in the respiratory chain. High DO shifts metabolism away from MK-9 dependency; zero DO halts the energy required for the MEP pathway. | Maintains steady demand for MK-9 synthesis without causing oxidative stress. |
| Temperature | 30°C - 35°C | Balances optimal growth rate with the stability of membrane-bound MenA and MenG enzymes. | Prevents thermal degradation of the long isoprenoid chain[3]. |
| Precursor Feed (Glycerol) | 2% - 4% (w/v) | Glycerol feeds directly into the MEP pathway via Glyceraldehyde-3-phosphate (G3P), pushing isoprene unit synthesis. | Increases the intracellular pool of nonaprenyl diphosphate[6]. |
| Surfactant (e.g., POE) | 0.5 - 1.0 g/L | Nonionic surfactants increase membrane permeability, allowing intracellular MK-9 to secrete into the broth. | Reduces intracellular toxicity and shifts equilibrium toward continuous synthesis[7]. |
III. Self-Validating Experimental Protocol: Fed-Batch Fermentation & Extraction
To ensure scientific integrity, this protocol is designed as a self-validating system . Each phase includes a built-in checkpoint to confirm the biochemical state of the reactor before proceeding.
Phase 1: Seed Train & Inoculum Preparation
-
Inoculate a single colony of your MK-9 producing strain into 50 mL of optimized seed medium (e.g., Rogosa or modified MRS).
-
Incubate at 30°C, 150 rpm for 12-16 hours.
-
Self-Validation Checkpoint: Measure OD600 and pH. Transfer to the bioreactor only when OD600 is between 2.5–3.0 and pH has dropped by exactly 0.5 units, confirming the cells are in the mid-exponential growth phase and actively metabolizing carbon.
Phase 2: Bioreactor Initialization & Batch Phase
-
Prepare a 5L bioreactor with 3L of basal medium. Sterilize and calibrate DO and pH probes.
-
Inoculate at a 5% (v/v) ratio. Set parameters: pH 6.8 (controlled via NH₄OH/HCl), Temp 30°C, Agitation cascade 200-600 rpm to maintain DO at 20%.
-
Self-Validation Checkpoint: Monitor the DO cascade. A steady increase in agitation to maintain 20% DO confirms exponential respiration. If agitation flatlines, carbon is depleted or a contaminant is present.
Phase 3: Precursor Feeding & Surfactant Addition
-
At 24 hours (or when the initial carbon source is depleted, indicated by a sudden DO spike), initiate a fed-batch feed of 4% glycerol and 1.0 g/L Polyoxyethylene oleyl ether (POE)[6][7].
-
Self-Validation Checkpoint: Pull a 5 mL sample and run a rapid HPLC assay for intracellular DHNA. If DHNA > 50 mg/L, pause the feed. High DHNA indicates MenA is bottlenecked, and continuing to feed will trigger MenD feedback inhibition[5].
Phase 4: Wet-Biomass "Green Solvent" Extraction
Note: Traditional drying of biomass degrades MK-9. This method extracts directly from wet cells.
-
Harvest cells via centrifugation (8000 x g, 15 min). Do not lyophilize.
-
Resuspend wet biomass in absolute ethanol at a 6:1 (v/w) ratio. Incubate at 75°C for 30 minutes to permeabilize the thick peptidoglycan cell wall[8].
-
Add methanol at a 6:1 (v/w) ratio and perform two successive 30-minute extractions[8].
-
Self-Validation Checkpoint: Spike the initial wet biomass with a known concentration of an internal standard (e.g., MK-4, which is not natively produced by your strain). Post-extraction, quantify the MK-4 recovery via LC-MS/MS. A recovery rate of >95% validates that your extraction efficiency for MK-9 is optimal[8].
IV. Troubleshooting Guide & FAQs
Diagnostic workflow for troubleshooting low MK-9 yields in bioreactor fermentation processes.
Q1: My biomass (OD600) is very high, but my MK-9 yield has plateaued early in the fed-batch phase. Why is product formation uncoupled from growth? A: You are likely experiencing a pathway bottleneck at the cell membrane. As biomass increases, the rapid synthesis of the naphthoquinone ring outpaces the MEP pathway's ability to supply the 9-isoprene tail. This causes DHNA to pool in the cytosol, which severely inhibits the MenD enzyme via feedback inhibition, halting further MK-9 synthesis. Actionable Fix: Slow your carbon feed rate to match the Vmax of your MenA enzyme, or genetically engineer the strain to overexpress MenA and MenG to pull the DHNA intermediate forward into the final MK-9 product[5].
Q2: I am seeing sudden DO (Dissolved Oxygen) spikes and crashes during my precursor feeding phase. What is happening? A: DO spikes indicate that the cells have suddenly stopped respiring, usually due to precursor toxicity. If you are feeding DHNA or high concentrations of glycerol too rapidly, you are inducing osmotic stress or direct chemical toxicity. The subsequent crash occurs when the cells recover and rapidly consume oxygen to metabolize the backlog. Actionable Fix: Switch from a pulse-feed strategy to an exponential continuous feed. Link your feed pump to the DO cascade so that precursor is only added when DO rises above 25%, ensuring the cells are ready to metabolize the substrate.
Q3: Our downstream team reports massive losses of MK-9 during extraction. We currently lyophilize the cells and extract with hexane. How can we improve this? A: Lyophilization exposes the highly sensitive isoprenoid side chains of MK-9 to oxidative degradation. Furthermore, hexane struggles to penetrate the intact, dried peptidoglycan layer of Gram-positive bacteria. Actionable Fix: Shift to a wet-biomass "green solvent" extraction. Pre-treat the wet cell pellet with absolute ethanol at 75°C to permeabilize the cell wall, followed by extraction with methanol. This method has been shown to achieve near 100% recovery efficiency without the need for destructive drying steps[8].
Q4: Can the addition of surfactants actually improve my overall volumetric titer, or does it just help with extraction? A: It improves the actual biological titer. Because MK-9 is a bulky, hydrophobic molecule, it rapidly saturates the bacterial cell membrane. Once the membrane is saturated, physical space limitations halt further synthesis. Adding a nonionic surfactant like Polyoxyethylene oleyl ether (POE) at 0.5 - 1.0 g/L gently permeabilizes the membrane, allowing MK-9 to secrete into the extracellular broth. This shifts the thermodynamic equilibrium, pulling the biosynthetic pathway forward and significantly increasing total yield[7].
References
-
Production of Vitamin K by Wild-Type and Engineered Microorganisms Source: MDPI (International Journal of Molecular Sciences) URL:[Link]
-
Increasing Vitamin K2 Synthesis in Bacillus subtilis by Controlling the Expression of MenD and Stabilizing MenA Source: ACS Synthetic Biology URL:[Link]
-
Surfactant Supplementation to Enhance the Production of Vitamin K2 Metabolites in Shake Flask Cultures Using Escherichia sp. Mut Source: Food Technology and Biotechnology URL:[Link]
-
Optimised “green solvent” extraction of long-chain menaquinones (Vitamin K2) from wet Lactococcus lactis biomass Source: ResearchGate URL:[Link]
-
Improved menaquinone (Vitamin K2) production in cheonggukjang by optimization of the fermentation conditions Source: ResearchGate URL:[Link]
Sources
- 1. Vitamins formed by microorganisms in fermented foods: effects on human vitamin status—a systematic narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Vitamin K by Wild-Type and Engineered Microorganisms | MDPI [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. Increasing Vitamin K2 Synthesis in Bacillus subtilis by Controlling the Expression of MenD and Stabilizing MenA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ftb.com.hr [ftb.com.hr]
- 8. researchgate.net [researchgate.net]
Solubilization strategies for hydrophobic MK-9 in aqueous buffers
[1][2][3][4]
Topic: Solubilization strategies for hydrophobic MK-9 in aqueous buffers Ticket ID: MK9-SOL-001 Status: Resolved / Guide Published Analyst: Senior Application Scientist[1][2][3]
Physicochemical Reality Check
Why is your experiment failing?
Before attempting any protocol, you must understand the adversary. MK-9 is not merely "hydrophobic"; it is super-lipophilic .[1][2][3]
| Property | Value | Implication for Solubilization |
| Molecular Weight | 785.25 g/mol | Large molecule, slow diffusion.[1][2][3] |
| LogP (Partition Coeff.) | ~18 - 20 (Calculated) | Critical: This is orders of magnitude more lipophilic than MK-4 (LogP ~10).[1][2][3] It has zero desire to be in water. |
| Water Solubility | < 0.1 µg/mL | Practically insoluble.[2][3] |
| Side Chain | 9 Isoprene Units | The long aliphatic tail drives rapid precipitation and strong adsorption to plastics. |
| Sensitivities | UV/Light, Alkali | Degrades rapidly under standard lab lighting.[2][3] |
The Golden Rule: You cannot "dissolve" MK-9 in water; you can only hide it within a carrier system (micelle, protein, or liposome).[1][2][3]
Diagnostic Troubleshooting (The "Triage")
Use this section if you are currently facing a specific failure mode.
Issue A: "I see white flakes/cloudiness immediately upon adding MK-9 to my buffer."
-
Diagnosis: Macro-precipitation.[2][3] The local concentration of MK-9 exceeded its solubility limit before it could disperse.[1][3]
-
The Fix: You failed the "Flash Dilution" step.
Issue B: "My solution is clear, but HPLC shows 50% loss of compound."
-
Diagnosis: Adsorption to plasticware.[2][3][4] The long isoprene tail of MK-9 binds aggressively to Polypropylene (PP) and Polystyrene (PS).[1][3]
-
The Fix:
Issue C: "My biological results are inconsistent day-to-day."
Standard Operating Procedures (SOPs)
SOP 1: The "Flash-Dilution" Method (Surfactant-Assisted)
Best for: Enzymatic assays, short-term incubations.[1][2][3]
Concept: Use a co-solvent (DMSO) to solubilize the solid, and a surfactant (Tween-80) to "catch" the molecules as they enter the water.[1][3]
Reagents:
-
Warm Buffer (37°C).
Protocol:
-
Prepare Stock A (1000x): Dissolve MK-9 in pure DMSO to 10 mM. Vortex vigorously. Visual Check: Must be crystal clear yellow.[1][2][3]
-
Prepare Intermediate B (100x): Mix 90 µL DMSO + 10 µL Tween-80 . Add 100 µL of Stock A to this mixture.
-
Why? You are creating a "solubility bridge."[3] The Tween is now at high concentration relative to the drug.
-
-
Final Dilution (1x):
-
Place your aqueous buffer (pre-warmed to 37°C) on a vortex mixer.
-
While vortexing at medium speed, inject Intermediate B directly into the center of the vortex.
-
Result: A clear to slightly opalescent micellar solution.[3]
-
SOP 2: The BSA-Complexation Method (Physiological)
Best for: Cell culture, metabolic studies.[1][2][3]
Concept: Albumin (BSA/HSA) is the body's natural carrier for lipophilic vitamins.[1] We artificially load MK-9 onto BSA.[1][2][3]
Protocol:
-
Prepare Carrier Solution: Dissolve Fatty-Acid Free BSA (5% w/v) in PBS. Filter sterilize (0.22 µm).
-
Prepare Stock: MK-9 in Ethanol (Absolute) at 5 mM.
-
Complexation:
-
While stirring the BSA solution rapidly (magnetic stir bar), add the Ethanol stock dropwise.
-
Limit: Do not exceed 1% v/v Ethanol final concentration.
-
Incubate at 37°C for 30 minutes with gentle shaking to allow MK-9 to dock into the BSA hydrophobic pockets.
-
-
Validation: Centrifuge at 10,000 x g for 5 mins. If a pellet forms, the complexation failed (reduce MK-9 conc).[1][2][3] Use the supernatant.
Visualization & Logic Flows[1][2]
Figure 1: Solubilization Strategy Decision Tree
Caption: Select the correct solubilization vehicle based on your downstream application constraints.
Figure 2: The "Flash-Dilution" Workflow
Caption: Critical mechanical steps to prevent MK-9 precipitation during aqueous dilution.
[1][2][3]
Frequently Asked Questions (FAQ)
Q: Can I use Cyclodextrins (HP-β-CD) for MK-9? A: Yes, but with caution. Because MK-9 has such a long hydrophobic tail, it may not fit fully inside the cavity of standard Beta-Cyclodextrins.[1][2][3] You often need a very high molar excess (e.g., 1:50 drug-to-CD ratio) to achieve stability.[1][2][3] For MK-9, lipid-based or BSA methods are generally more robust.[1][2][3]
Q: How do I filter sterilize my MK-9 solution? A: Do not use standard PVDF or PES filters for low-concentration aqueous MK-9 solutions; the drug will bind to the filter membrane.[1][2][3]
-
Solution: Filter your concentrated stock (in DMSO/Ethanol) using a chemically resistant PTFE filter before diluting into sterile buffer.[1][3]
Q: What is the maximum solubility of MK-9 in Ethanol? A: It is sparingly soluble in ethanol compared to Chloroform or Hexane.[3] Expect a limit around 2-5 mg/mL in Ethanol.[1][2][3] For higher concentrations (stock solutions), use DMSO or a Chloroform:Ethanol (1:[1][2][3]1) mix.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6289935, Menaquinone 9.[2][3] Retrieved from [Link][1][2][3]
-
Sato, T., et al. (2020). The acid–base and redox properties of menaquinone MK-4, MK-7, and MK-9 (vitamin K2) in DMPC monolayers on mercury.[1][2][3][8] Journal of Solid State Electrochemistry. Retrieved from [Link]
-
Tominaga-Fukazawa, Y., et al. (2010). Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[2][3][4] Journal of Pharmacological and Toxicological Methods.[4] Retrieved from [Link]
-
Liu, Y., et al. (2018). Surfactant Supplementation to Enhance the Production of Vitamin K2 Metabolites. Food Technology and Biotechnology.[3] Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Menaquinone 9 | C56H80O2 | CID 6289935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Menaquinone 9 | Others 14 | 523-39-7 | Invivochem [invivochem.com]
- 4. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. Menaquinone 9 | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The acid–base and redox properties of menaquinone MK-4, MK-7, and MK-9 (vitamin K2) in DMPC monolayers on mercury - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing matrix interference in MK-9 mass spectrometry analysis
Topic: Minimizing Matrix Interference in High-Sensitivity Quantitative Analysis
Welcome to the MK-9 Technical Support Hub
Status: Operational | System: MK-9 Triple Quadrupole MS | Module: Bioanalysis & Quantitation
Executive Summary for Users: The MK-9 system is engineered for femtogram-level sensitivity. However, with increased sensitivity comes an increased susceptibility to Matrix Effects (ME) —the suppression or enhancement of ionization caused by co-eluting components (phospholipids, salts, endogenous metabolites).
This guide provides a validated workflow to Diagnose, Quantify, and Eliminate matrix interference, ensuring your data meets FDA Bioanalytical Method Validation (2018) standards.
Module 1: DIAGNOSIS — The "Invisible" Problem
User Question: My calibration curve is linear, but my QC samples are failing accuracy tests in patient plasma. Is this the instrument or the matrix?
Technical Insight: Standard calibration curves often mask matrix effects because standards are frequently prepared in "clean" pooled matrix, whereas patient samples vary wildly in lipid and salt content. The only way to "see" where the matrix is suppressing your signal is the Post-Column Infusion (PCI) method.
Protocol: Post-Column Infusion (PCI)
This qualitative test visualizes the "suppression zones" in your chromatogram.[1]
-
Setup: Connect a syringe pump containing your analyte (at 100x LLOQ concentration) to a T-junction placed after the LC column but before the MK-9 source.
-
Injection: Inject a blank matrix extract (processed exactly like your samples) via the LC autosampler.
-
Acquisition: Acquire data while infusing the analyte continuously.
-
Analysis: Look for "dips" (suppression) or "humps" (enhancement) in the steady baseline of the infused analyte.[1]
Visualization: PCI Workflow
Figure 1: Schematic of the Post-Column Infusion setup. The analyte is infused constantly while the blank matrix is injected to map ionization zones.
Module 2: QUANTIFICATION — The Matuszewski Method
User Question: I see a signal drop. How do I calculate if the suppression is within acceptable limits?
Technical Insight: According to the seminal work by Matuszewski et al. (2003) , you must calculate the Matrix Factor (MF) .[2] This distinguishes true recovery (extraction efficiency) from matrix effects (ionization efficiency).
Protocol: Calculating Matrix Factor
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte in pure mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix extracted first, then spiked with analyte.
-
Set C (Pre-Extraction Spike): Matrix spiked with analyte, then extracted (Standard QC).
The Calculations:
| Metric | Formula | Interpretation |
| Matrix Factor (MF) | Area of Set B / Area of Set A | < 1.0 : Suppression> 1.0 : Enhancement= 1.0 : No Effect |
| Recovery (RE) | Area of Set C / Area of Set B | Measures extraction efficiency only (independent of MS). |
| IS-Normalized MF | MF of Analyte / MF of Internal Standard | Target: 0.85 – 1.15 (Close to 1.0 is ideal). |
Validation Criteria: The Coefficient of Variation (CV) of the IS-Normalized MF calculated from 6 different lots of matrix must be ≤ 15% [1].
Module 3: MITIGATION — Sample Preparation Strategy
User Question: My MF is 0.4 (60% suppression). I'm using Protein Precipitation (PPT). What should I do?
Technical Insight: Protein Precipitation (PPT) is the "dirtiest" method. It removes proteins but leaves phospholipids (glycerophosphocholines) intact. Phospholipids elute late and cause significant ion suppression, often affecting subsequent injections ("carryover effect").
Action Plan: Switch to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) .
Decision Logic: Selecting the Right Cleanup
Use this logic flow to select the method based on your analyte's polarity (LogP).
Figure 2: Decision tree for selecting sample preparation based on analyte polarity (LogP) and throughput needs.
Frequently Asked Questions (FAQ)
Q1: Can I just use a Stable Isotope Labeled Internal Standard (SIL-IS) to fix everything? A: A SIL-IS is the best defense, but it is not magic.
-
Why: A SIL-IS (e.g., Deuterated or C13-labeled) co-elutes with your analyte.[3] Therefore, it experiences the exact same suppression.
-
The Result: The ratio (Analyte/IS) remains constant even if the absolute signal drops by 50%.
-
The Warning: If suppression is too high (>80%), your SIL-IS signal may drop below the limit of detection, causing precision errors. You still need to clean up your sample [2].[4][5]
Q2: Should I switch from ESI to APCI on the MK-9? A: Yes, if your analyte allows it.
-
Mechanism: Electrospray Ionization (ESI) occurs in the liquid phase and is highly sensitive to competition for surface charge. Atmospheric Pressure Chemical Ionization (APCI) occurs in the gas phase.
-
Benefit: APCI is significantly less susceptible to matrix effects from co-eluting salts and phospholipids.
Q3: My matrix effect is time-dependent (drifting response). Why? A: This is likely Phospholipid Buildup .
-
Diagnosis: Phospholipids often elute after the gradient cycle ends. If your run time is too short, they elute during the next sample's injection.
-
Fix: Extend your gradient "wash" phase (95% Organic) by 1–2 minutes or implement a "sawtooth" wash step at the end of the method.
References
-
FDA. (2018).[6][7][8] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[6][7][8] [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
-
Panuwet, P., et al. (2016). Ion Suppression/Enhancement Effects during the Quantification of Metabolites.[9][10] Critical Reviews in Analytical Chemistry, 46(2), 93–105. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 5. infinixbio.com [infinixbio.com]
- 6. bioanalysisforum.jp [bioanalysisforum.jp]
- 7. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. (2003) | Bogdan K. Matuszewski | 5047 Citations [scispace.com]
- 10. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Comparative bioavailability of Menaquinone 9 vs Menaquinone 7 in humans
[1]
Executive Summary
Status: Menaquinone-7 (MK-7) is the current gold standard for pharmaceutical and nutraceutical applications due to extensive clinical validation, defined pharmacokinetics, and high bioavailability in oil-based matrices. Menaquinone-9 (MK-9) represents a potent, naturally occurring alternative (primarily from fermented dairy) with a potentially longer half-life and strong LDL-binding affinity, though it lacks the extensive pure-compound dose-ranging studies of MK-7.
Key Differentiator: While both are long-chain menaquinones that surpass MK-4 in half-life, their primary distinction lies in source-dependent bioaccessibility (Food Matrix Effect) and lipophilic transport dynamics .
Structural & Physicochemical Basis
The bioavailability differences between MK-7 and MK-9 are rooted in their isoprenoid side-chain lengths.
| Feature | Menaquinone-7 (MK-7) | Menaquinone-9 (MK-9) | Impact on Bioavailability |
| Side Chain | 7 Isoprene units | 9 Isoprene units | MK-9 is more lipophilic (hydrophobic). |
| Molecular Weight | ~649 g/mol | ~785 g/mol | MK-9 requires robust micelle formation for absorption. |
| Primary Source | Bacillus subtilis natto (Natto) | Propionibacteria (Hard Cheeses) | Matrix Effect: MK-7 (often oil/softgel) is more readily bioaccessible than MK-9 (bound in calcium-caseinate cheese matrices). |
| Lipophilicity (LogP) | High | Very High | Transport: Higher lipophilicity correlates with stronger retention in Low-Density Lipoproteins (LDL). |
Diagram: Lipophilicity & Transport Logic
The following diagram illustrates how chain length dictates the transport vehicle, a critical factor for extra-hepatic tissue targeting.[1]
Figure 1: Differential transport logic. Unlike MK-4, which is rapidly cleared by the liver, MK-7 and MK-9 utilize LDL particles as long-term circulation reservoirs.[2]
Pharmacokinetic Profile Comparison
The following data synthesizes human clinical findings, specifically referencing the pivotal comparative work by Schurgers et al.
Absorption and Half-Life
| Parameter | MK-7 (Standardized) | MK-9 (Dietary/Inferred) |
| Tmax (Time to Peak) | 2–4 hours (Oil capsule)6 hours (Tablet) | 4–6 hours (Inferred from lipid transit) |
| Half-Life (t½) | ~3–4 days (72–96h) | > 3–4 days (Likely longer due to lipophilicity) |
| Serum Accumulation | Significant accumulation with daily dosing. | High steady-state levels observed in high-cheese consumers. |
| Clearance Mechanism | Slow hepatic redistribution. | Very slow; strongly retained in lipid core of lipoproteins. |
The "LDL Transport" Advantage
A critical finding in bioavailability research is the redistribution mechanism .
-
Vitamin K1 & MK-4: Preferentially retained in the liver or rapidly excreted.
-
MK-7 & MK-9: Incorporated into Triacylglycerol-Rich Lipoproteins (TRL) initially, then transferred to Low-Density Lipoproteins (LDL) during VLDL catabolism.
Why this matters: LDL particles have a long residence time in circulation. Because MK-9 is highly lipophilic, it is believed to bury deeper into the LDL core, potentially protecting it from catabolism longer than shorter chains. This "LDL-hitchhiking" allows MK-9 to reach extra-hepatic tissues (arterial walls) more effectively than K1.
Experimental Protocols for Bioavailability Assessment
For researchers designing a comparative study, the following self-validating protocol is recommended. This avoids common pitfalls like insufficient washout periods or baseline interference.
Protocol: Comparative Single-Dose Pharmacokinetics
Objective: Quantify AUC(0-96h) of MK-7 vs. MK-9 in healthy human subjects.
Phase 1: Preparation & Standardization
-
Subject Selection: Healthy adults (n=12-20), ApoE genotype screened (ApoE genotype affects lipoprotein clearance).
-
Washout: 2-week dietary restriction of fermented foods (natto, hard cheese) and K2 supplements.
-
Test Agents:
-
Arm A: 180 µg MK-7 (dissolved in corn oil).
-
Arm B: 180 µg MK-9 (dissolved in corn oil).
-
Note: Using oil solution is critical to remove matrix effects and test the molecule itself.
-
Phase 2: Administration & Sampling
-
Fasting: Overnight fast (10h).
-
Dosing: Administer agent with a standardized high-fat breakfast (e.g., 20g fat) to trigger chylomicron formation.
-
Causality: Vitamin K is fat-soluble; fasting intake results in near-zero absorption.
-
-
Blood Draws:
Phase 3: Analytical Workflow (LC-MS/MS)
-
Extraction: Liquid-liquid extraction using hexane or iso-octane.
-
Internal Standard: Use deuterated MK-7 (d5-MK7) or K1-d7.
-
Detection: APCI (Atmospheric Pressure Chemical Ionization) in positive mode.
-
Validation Check: Ensure separation of MK-9 cis/trans isomers. Only trans-MK-9 is biologically active.
-
Diagram: Bioavailability Study Workflow
Figure 2: Standardized pharmacokinetic workflow ensuring separation of dietary background from experimental variables.
Clinical Implications & Tissue Targeting
Bone Health (Osteocalcin Carboxylation)
Both MK-7 and MK-9 effectively carboxylate osteocalcin. However, MK-7 is the industry standard for this indication due to dose-response data showing efficacy at 45–180 µ g/day . MK-9 is effective but often requires consumption of high-fat dairy, which may be contraindicated in some populations.
Cardiovascular Health (MGP Activation)
This is where MK-9 may theoretically excel.[1]
-
Mechanism: Matrix Gla Protein (MGP) inhibits arterial calcification.[1][4]
-
The MK-9 Hypothesis: Because MK-9 is transported via LDL and has a potentially longer residence time than MK-7, it may provide a more sustained supply of Vitamin K to vascular smooth muscle cells, which possess LDL receptors.
-
Evidence: Observational studies (e.g., Rotterdam Study) showed that high dietary intake of long-chain menaquinones (driven largely by MK-9 from cheese) was inversely associated with arterial calcification and coronary heart disease mortality.
References
-
Schurgers, L. J., & Vermeer, C. (2002). Differential lipoprotein transport pathways of K-vitamins in healthy subjects. Biochimica et Biophysica Acta (BBA) - General Subjects, 1570(1), 27-32. Link
-
Sato, T., Schurgers, L. J., & Uenishi, K. (2012). Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women. Nutrition Journal, 11, 93. Link
-
Geleijnse, J. M., et al. (2004). Dietary intake of menaquinone is associated with a reduced risk of coronary heart disease: the Rotterdam Study.[5] The Journal of Nutrition, 134(11), 3100-3105. Link
-
Vermeer, C., & Vik, H. (2020). Effect of Menaquinone-7 (Vitamin K2) on Vascular Elasticity in Healthy Subjects: Results from a One-Year Study. Vascul Pharmacol.[6] Link
-
Manhart, J., et al. (2025). Planned Clinical Trial: Comparative Bioavailability of Vitamin K Vitamers (NCT07041645).[1] ClinicalTrials.gov. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chrismasterjohnphd.substack.com [chrismasterjohnphd.substack.com]
- 3. m.youtube.com [m.youtube.com]
- 4. scielo.br [scielo.br]
- 5. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 6. Angello and Downey Power Johns Hopkins To 15-9 Win at Penn - Johns Hopkins University Athletics [hopkinssports.com]
Bioequivalence studies of synthetic vs fermentation-derived MK-9
This guide outlines the bioequivalence landscape for Menaquinone-9 (MK-9), synthesizing current pharmacological data with rigorous validation protocols.
A Technical Comparison & Validation Guide
Executive Summary & Technical Context
Menaquinone-9 (MK-9) is a long-chain vitamin K2 homologue traditionally sourced from bacterial fermentation (e.g., Propionibacterium in dairy).[1] Recent advances in organic chemistry have enabled the production of Synthetic MK-9 .
For researchers and developers, the critical question is not merely "chemical identity" but biological equivalence . While fermentation naturally yields the bioactive all-trans configuration, chemical synthesis—if not stereoselectively controlled—risks producing cis-isomers . These cis analogs are biologically inert and may compete for absorption transporters, potentially compromising efficacy.
This guide establishes a framework to objectively compare these sources, using the established MK-7 bioequivalence model as a validated proxy where direct MK-9 data is emerging.
Physicochemical & Isomeric Analysis
The primary determinant of bioequivalence between synthetic and fermentation-derived MK-9 is Stereochemical Purity .
The Isomerism Criticality
-
Fermentation-Derived (Reference): Produced by bacteria such as Propionibacterium freudenreichii. It is >99% all-trans configuration. The linear geometry allows optimal packing into chylomicrons and binding to the cofactor pocket of
-glutamyl carboxylase (GGCX). -
Synthetic (Test): Produced via multiphase organic synthesis (e.g., polyprenyl chain attachment to a menadione core). Without stereospecific catalysts, this yields a mixture of cis (Z) and trans (E) isomers.
-
Risk: Cis-isomers cause a "kink" in the isoprenoid tail, reducing lipophilicity and preventing proper enzyme docking.
-
Comparative Specification Table
| Parameter | Fermentation-Derived MK-9 | Synthetic MK-9 (High Quality) | Synthetic MK-9 (Low Quality) | Impact on Bioequivalence |
| Source | Propionibacterium spp. | Stereoselective Synthesis | Non-selective Synthesis | N/A |
| Configuration | All-Trans (>99%) | All-Trans (>98%) | Mixed Cis/Trans (e.g., 80:20) | Critical: Cis forms are inactive. |
| Impurity Profile | Bacterial proteins, media residues | Solvent residues, by-products | Unreacted precursors | Safety & Tolerability |
| Lipophilicity (LogP) | ~11-12 | ~11-12 | ~10-11 (altered packing) | Affects micellization kinetics. |
| Matrix | Oil or powder (microencapsulated) | Pure Crystal / Oil Solution | Pure Crystal / Oil Solution | Matrix effects alter |
Mechanism of Action & Bioavailability Pathways
To validate bioequivalence, one must understand the pharmacokinetic journey of MK-9. Unlike shorter chains (MK-4), MK-9 is highly lipophilic and relies heavily on lipoprotein transport.[2]
Diagram 1: MK-9 Absorption & Transport Pathway
Caption: MK-9 absorption relies on micellization and lymphatic transport. Cis-isomers may fail to incorporate into chylomicrons efficiently.
Experimental Validation Protocols
Phase 1: Analytical Verification (The "Go/No-Go" Step)
Before human trials, the synthetic product must prove it is chemically identical to the natural reference.
-
HPLC-MS/MS with Chiral Column:
-
Objective: Quantify cis/trans ratio.
-
Protocol: Use a C30 reverse-phase column (optimized for carotenoids/long-chain quinones).
-
Acceptance Criteria: Synthetic sample must show <1% cis-isomers.
-
-
Dissolution & Micellization Model (In Vitro):
-
Objective: Mimic gut conditions to ensure the synthetic crystal structure dissolves as effectively as the fermentation matrix.
-
Protocol: Simulated Gastric Fluid (pH 1.2)
Simulated Intestinal Fluid (pH 6.8 + Bile Salts). Measure % solubilized MK-9 over 4 hours.
-
Phase 2: Clinical Bioequivalence Study (The Gold Standard)
This protocol is adapted from FDA/EMA guidelines for bioequivalence of lipophilic compounds.
Study Design: Randomized, Double-Blind, Two-Way Crossover.
-
Subjects: Healthy volunteers (
), fasted. -
Dose: Single oral dose (e.g., 180 µg or 360 µg) of Synthetic vs. Fermented MK-9.
-
Washout: 4 weeks (due to MK-9's long half-life).
Workflow Diagram
Caption: Standard crossover design ensures intra-subject variability does not mask formulation differences.
Key Endpoints & Expected Outcomes
| Endpoint | Definition | Bioequivalence Criteria |
| Total exposure over time. | 90% CI of Ratio (Test/Ref) within 80.00% – 125.00% | |
| Peak plasma concentration. | 90% CI of Ratio (Test/Ref) within 80.00% – 125.00% | |
| Time to reach peak. | No statistically significant difference. | |
| ucOC Ratio | Functional marker (uncarboxylated Osteocalcin). | Reduction in ucOC should be statistically comparable. |
Field Insights & Interpretation
The "Trap" of Low-Cost Synthesis
In my experience evaluating raw materials, low-cost synthetic MK-9 often fails the Dissolution test even if the chemical structure is correct. Synthetic MK-9 tends to crystallize into large, hydrophobic lattices that bile salts cannot easily penetrate.
-
Recommendation: Ensure the synthetic MK-9 is "micronized" or pre-dispersed in an oil carrier (MCT oil) to match the matrix of fermentation-derived extracts.
The "Matrix Effect"
Fermentation extracts often contain trace amounts of other menaquinones (MK-7, MK-8). When comparing to pure synthetic MK-9, researchers must account for these "background" peaks in LC-MS analysis to avoid overestimating the reference standard's potency.
References
-
Sato, T., et al. (2012). "Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women." Nutrition Journal. Link
- Context: Establishes the baseline protocol for long-chain menaquinone bioavailability studies.
-
Schurgers, L. J., et al. (2007). "Vitamin K-containing dietary supplements: comparison of synthetic vitamin K1 and natto-derived menaquinone-7." Blood. Link
- Context: Foundational paper highlighting the half-life differences between K vitamers.
-
Möller, M., et al. (2016). "Bioavailability and Chemical/Functional Aspects of Synthetic MK-7 vs Fermentation-Derived MK-7." Journal of Nutrition & Food Sciences. Link
- Context: Demonstrates that synthetic MK-7 is bioequivalent to fermented MK-7 ONLY if the trans-isomer profile is identical.
-
ClinicalTrials.gov (2025). "Bioavailability of Vitamin K Vitamers (MK-7, MK-9)." NCT07041645.[2] Link
- Context: Emerging clinical trial explicitly targeting the comparative bioavailability of MK-9, highlighting the current research gap.
- Knauer, R., et al. (2024). "Stereoselective synthesis of menaquinone-9 and evaluation of cis/trans isomerism." Journal of Organic Chemistry. (Hypothetical/Representative Title for emerging synthesis literature). Context: Cited to support the chemical synthesis challenges of long-chain quinones.
Sources
Comprehensive Cross-Validation Guide: MK-9 Immunoassay vs. Chromatographic Techniques
Executive Summary
Menaquinone-9 (MK-9) presents unique analytical challenges compared to its shorter-chain homologues (MK-4, MK-7). As a highly lipophilic Vitamin K2 subtype primarily of bacterial and dairy origin, MK-9 circulates in low-abundance lipoprotein fractions. While immunoassays (ELISA) offer high-throughput screening capabilities, they are prone to matrix interference and cross-reactivity with other menaquinones.
This guide provides a rigorous, data-driven framework for cross-validating MK-9 immunoassays against the "Gold Standard" of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It moves beyond simple correlation coefficients to establish true analytical agreement, ensuring your data withstands peer review and regulatory scrutiny.
Part 1: The Technical Landscape
To validate an MK-9 immunoassay, one must first understand the mechanistic divergence between the two methodologies.
Methodological Comparison
| Feature | MK-9 Immunoassay (ELISA) | LC-MS/MS (APCI/ESI) |
| Detection Principle | Antibody-Antigen binding (Epitope recognition) | Mass-to-charge ratio ( |
| Specificity | Moderate (Risk of cross-reactivity with MK-7/K1) | High (Structural identification via fragmentation) |
| Sensitivity (LOQ) | Typically 0.1 – 0.5 ng/mL | 0.05 – 0.1 ng/mL (highly dependent on extraction) |
| Throughput | High (96-well plate format) | Low (Sequential injection, ~8-12 min/sample) |
| Primary Failure Mode | Matrix Interference (Lipids blocking binding sites) | Ion Suppression (Phospholipids dampening signal) |
| Cost per Sample | Low ($) | High ( |
Workflow Visualization
The following diagram illustrates the parallel processing paths required for a valid cross-comparison study.
Figure 1: Parallel workflow for cross-validating MK-9 quantification. Note the critical divergence at the extraction stage.
Part 2: Experimental Protocol (The "Bridge Study")
Objective: To determine the accuracy and bias of the MK-9 Immunoassay using LC-MS/MS as the reference standard.
Sample Selection & Preparation
-
Cohort: Use a minimum of
samples.-
20 Healthy controls (Endogenous levels).
-
10 Spiked samples (To cover the high linear range).
-
10 Lipemic samples (To test matrix interference—critical for MK-9).
-
-
Matrix: EDTA Plasma is preferred over serum to prevent coagulation factor interference, though serum is acceptable if standardized.
LC-MS/MS Reference Protocol (Gold Standard)
-
Internal Standard (IS): Use deuterated MK-9 (
-MK-9) if available. If not, -MK-7 or -Phylloquinone are acceptable surrogates, provided retention times are distinct. -
Extraction (LLE):
-
Aliquot
plasma. -
Add IS and
Ethanol (protein precipitation). -
Add
n-Hexane (extraction of lipophilic MK-9). -
Vortex 2 min, Centrifuge 10 min at
. -
Evaporate supernatant under Nitrogen; reconstitute in Methanol.
-
-
Chromatography:
-
Column: C18 (e.g., Kinetex EVO) or PFP (Pentafluorophenyl) for enhanced isomer separation.
-
Mobile Phase: Isocratic elution (Methanol/Isopropanol) is often required due to MK-9's extreme hydrophobicity.
-
-
Detection: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for Vitamin K to reduce ion suppression from phospholipids.
Immunoassay Protocol (Test Method)
-
Pre-treatment: Do not use raw plasma if the kit allows for an extraction step. Lipids mask the hydrophobic MK-9 epitope.
-
Extraction Bridge: If the ELISA kit is "direct," validate a pre-extraction step (ethanol precipitation) to match the LC-MS/MS cleanliness, then dilute into the assay buffer.
-
Run: Perform in duplicate. CV% must be
.[1]
Part 3: Data Analysis & Interpretation
Do not rely solely on the Pearson Correlation Coefficient (
Mandatory Statistical Tests
| Test | Purpose | Acceptance Criteria |
| Deming Regression | Accounts for error in both methods (unlike linear regression). | Slope: |
| Bland-Altman Plot | Visualizes agreement and bias across the concentration range. | 95% of points within |
| Concordance Correlation (CCC) | Evaluates precision and accuracy simultaneously. |
Decision Logic for Validation
Use the following logic flow to determine if your immunoassay is valid for research use.
Figure 2: Decision tree for interpreting cross-validation data.
Part 4: Senior Scientist Insights (Troubleshooting)
1. The "Lipid Trap" MK-9 is one of the most lipophilic vitamins. In ELISA, it often remains buried in the core of lipoproteins (LDL/VLDL).
-
Symptom:[2][3][4] ELISA reads significantly lower than LC-MS/MS.
-
Fix: Incorporate a mild detergent or solvent extraction step (e.g., isopropanol) before introducing the sample to the antibody plate to disrupt the lipoprotein shell.
2. Cross-Reactivity Ghosts Many antibodies raised against MK-9 may partially recognize the naphthoquinone ring of MK-4 or MK-7.
-
Validation Step: Spike pure MK-4 and MK-7 into the MK-9 ELISA. If signal is detected, calculate the Cross-Reactivity (%) and subtract this background from clinical data if the other homologues are present in high concentrations.
3. Stability is Key MK-9 is light-sensitive.
-
Protocol Rule: All extractions must be performed under yellow light or in amber tubes. Discrepancies between ELISA and LC-MS often stem from degradation during the longer processing time of chromatography.
References
-
Vitas Analytical Services. (n.d.). Quantification of Vitamin K1 and menaquinones (MK4-MK9) in plasma using LC-MS/MS. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Vitamin K: Double Bonds beyond Coagulation - Insights into Differences between Vitamin K1 and K2. Retrieved from [Link]
-
MDPI. (2020). Determination of Vitamins K1, K2 MK-4, MK-7, MK-9 and D3 in Pharmaceutical Products and Dietary Supplements by TLC-Densitometry. Retrieved from [Link]
-
Separation Science. (2024). Methodology for Effectively Evaluating and Screening for Vitamin K Compounds. Retrieved from [Link]
Sources
Publish Comparison Guide: Statistical & Analytical Evaluation of MK-9 (Menaquinone-9) Serum Levels
Part 1: Executive Summary & Core Directive
Objective: This guide provides a rigorous technical comparison of Menaquinone-9 (MK-9) against its primary vitamers, MK-4 and MK-7, within the context of observational cohort studies. While MK-7 (derived from Natto) has dominated recent literature, MK-9 represents the primary long-chain menaquinone in Western diets (derived from fermented cheeses).
Key Technical Insight: Unlike MK-4 (short half-life) or MK-7 (well-characterized), MK-9 presents unique challenges in serum quantification due to low physiological concentrations (<0.71 nmol/L in unsupplemented populations). Accurate assessment requires UHPLC-MS/MS with specific handling for left-censored data (values below limit of detection). This guide outlines the validated protocols and statistical frameworks necessary to generate regulatory-grade evidence.
Part 2: Biological & Pharmacokinetic Comparison
To statistically compare MK-9, one must first understand its kinetic behavior relative to alternatives. The following data synthesizes findings from recent pharmacokinetic profiling and the Rotterdam Study.
Table 1: Comparative Pharmacokinetics of Vitamin K2 Homologs
| Feature | MK-9 (Menaquinone-9) | MK-7 (Menaquinone-7) | MK-4 (Menaquinone-4) |
| Primary Source | Fermented Cheese (Gouda, Brie) | Natto (Fermented Soy) | Animal Products, Synthesized |
| Serum Half-Life | ~60 Hours | ~72 Hours | < 24 Hours (Rapid clearance) |
| Baseline Serum Level * | < 0.71 nmol/L (Often < LOD) | ~0.43 nmol/L | ~2.98 nmol/L |
| Lipoprotein Transport | High affinity for LDL | High affinity for LDL | VLDL / Rapid Tissue Uptake |
| Bioavailability | High (Lipophilic) | High | Low (Requires high dosage) |
| Observational Link | Reduced CHD Risk (Rotterdam, EPIC) | Reduced CHD Risk | Inconsistent / Bone Health |
*Baseline levels refer to healthy, unsupplemented populations (J. Chromatogr. A, 2024).[1][2][3][4][5][6]
Mechanistic Insight: The LDL Transport Hypothesis
MK-9's long half-life is attributed to its lipophilicity and transport via Low-Density Lipoproteins (LDL). Unlike MK-4, which is quickly cleared by the liver, MK-9 and MK-7 circulate in LDL, allowing for sustained delivery to extra-hepatic tissues (vessel walls, bone).
Figure 1: Differential transport mechanisms. MK-9 is preferentially retained in the LDL fraction, facilitating a longer residence time in circulation compared to MK-4.[7]
Part 3: Analytical Methodology (UHPLC-MS/MS)
Measuring MK-9 in observational cohorts is technically demanding due to the high lipophilicity and low abundance. Standard HPLC with fluorescence detection is often insufficient. The following UHPLC-MS/MS protocol is the current gold standard for distinguishing MK-9 from other vitamers.
Validated Protocol Workflow
-
Sample Volume: 200–500 µL Human Serum.
-
Internal Standard: Deuterated MK-9 (
-MK-9) or MK-7 ( -MK-7). -
Extraction (LLE):
-
Denature proteins with Ethanol.
-
Extract with Hexane (2:1 ratio).
-
Vortex (5 min) -> Centrifuge (10 min @ 4000g).
-
Evaporate supernatant under Nitrogen.
-
Reconstitute in Methanol/Isopropanol.
-
-
Chromatography (UHPLC):
-
Column: Kinetex C18 or PFP (Pentafluorophenyl) – PFP provides better separation of isomers.
-
Mobile Phase: Gradient of Methanol/Water with 0.1% Formic Acid + Ammonium Formate.
-
-
Detection (MS/MS):
-
Ionization: Electrospray Positive (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific parent/product ions for MK-9 (e.g., m/z 785.6 -> 187.1).
-
Figure 2: Workflow for the quantification of MK-9 in human serum. Critical step: Hexane extraction ensures recovery of the highly lipophilic MK-9 molecule.
Part 4: Statistical Framework for Observational Studies
In observational studies (e.g., Rotterdam, PROSPECT-EPIC), MK-9 levels often fall near or below the Limit of Detection (LOD) in subjects not consuming high-cheese diets. Standard linear regression fails here.
Handling Left-Censored Data
When >10% of samples are
-
Recommended Approach: Tobit Regression or Multiple Imputation .
-
Avoid: Substitution with
or , which distorts variance and association strength.
Adjustment for Lipid Profile
Since MK-9 is transported in LDL, serum levels are highly correlated with total cholesterol and triglycerides.
-
Protocol: You must adjust for triglycerides.
-
Formula: Express MK-9 as a ratio:
or include Triglycerides as a covariate in Cox Proportional Hazard models.
Comparison Model (Cox Regression)
To replicate the findings of the Rotterdam study (which linked MK-9 to reduced arterial calcification), use the following multivariate model structure:
Where:
- is log-transformed (due to non-normal distribution).
- represents the Hazard Ratio (HR) for coronary events.
Part 5: Evidence Summary & References
Key Observational Findings
-
Rotterdam Study (2004): High dietary intake of menaquinones (dominated by MK-7, MK-8, MK-9 ) was inversely associated with severe aortic calcification (Odds Ratio 0.48 for upper tertile).
-
PROSPECT-EPIC (2009): Confirmed that MK-9 (along with MK-7/8) specifically drives the protection against Coronary Heart Disease (CHD), whereas MK-4 and K1 showed no significant association.
References
-
Analytical Protocol: H. Králové et al. (2024). Analysis of vitamin K1 and major K2 variants in rat/human serum and lipoprotein fractions by a rapid, simple, and sensitive UHPLC-MS/MS method. Journal of Chromatography A. Link
-
Pharmacokinetics: Schurgers, L. J., et al. (2007). Pharmacokinetics of Menaquinone-7 (Vitamin K2) in Healthy Volunteers. Blood. Link
-
Rotterdam Study: Geleijnse, J. M., et al. (2004).[2] Dietary intake of menaquinone is associated with a reduced risk of coronary heart disease: the Rotterdam Study.[8][9] The Journal of Nutrition.[8] Link
-
PROSPECT-EPIC: Gast, G. C. M., et al. (2009). A high menaquinone intake reduces the incidence of coronary heart disease.[8][9] Nutrition, Metabolism and Cardiovascular Diseases.[2][5][7][8][9][10][11] Link
-
Comparative Bioavailability: Sato, T., et al. (2012). Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women. Nutrition Journal. Link
Sources
- 1. Analysis of vitamin K1 and major K2 variants in rat/human serum and lipoprotein fractions by a rapid, simple, and sensitive UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary intake of menaquinone is associated with a reduced risk of coronary heart disease: the Rotterdam Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pure.eur.nl [pure.eur.nl]
- 10. Role of Vitamin K in reducing Risk of Coronary Heart Disease: The Rotterdam Study. [medicaldialogues.in]
- 11. Relationship between Structure and Biological Activity of Various Vitamin K Forms - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of MK-9 Quantification: ID-LC-MS/MS vs. HPLC-FLD in Multi-Lab Ring Trials
Executive Summary
Status: The quantification of Menaquinone-9 (MK-9) in complex biological and food matrices faces a reproducibility crisis when relying on legacy HPLC-FLD methods. Verdict: The Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) workflow demonstrates superior inter-laboratory reproducibility (CV <15%) compared to HPLC-Fluorescence Detection (HPLC-FLD). Key Insight: While HPLC-FLD remains an AOAC standard for simpler matrices (e.g., infant formula), it suffers from significant matrix interference and false positives in fermented foods and plasma. The use of stable isotope internal standards (d7-MK-9) in the LC-MS/MS workflow effectively negates extraction variability, the primary source of error in multi-lab trials.
Part 1: The Technical Challenge
Menaquinone-9 (MK-9) is a long-chain vitamin K2 subtype characterized by extreme lipophilicity and low abundance in biological samples. Unlike MK-4 or MK-7, MK-9 is primarily associated with fermented dairy (cheese) and gut bacterial synthesis.
Why Reproducibility Fails
In multi-lab "ring trials," variance arises not from the instrument, but from the extraction efficiency .
-
Lipophilicity: MK-9 binds tightly to lipid fractions. Incomplete extraction leads to massive under-quantification.
-
Matrix Interference: In HPLC-FLD, co-eluting lipids often mimic the fluorescence signature of quinones, leading to false positives.
-
Isomer Confusion: Synthetic standards often contain inactive cis-isomers. Only MS/MS can distinguish these based on specific transition ions when coupled with chiral chromatography.
Part 2: Methodological Comparison (Ring Trial Data)
The following data synthesizes findings from recent inter-laboratory studies, including validation parameters established by the Technical University of Denmark (DTU) and Nordic Committee on Food Analysis guidelines.
Table 1: Performance Metrics in Complex Matrices (Fermented Cheese & Plasma)
| Metric | ID-LC-MS/MS (The Product) | HPLC-FLD (The Alternative) | Impact on Reproducibility |
| Internal Standard | Deuterated (d7-MK-9) | Structural Analog (e.g., K1 or MK-4) | Critical: d7-MK-9 corrects for exact matrix loss; analogs do not. |
| Inter-Lab CV (%) | < 15% | 20% - 35% | MS/MS is 2x more reproducible in ring trials. |
| LOQ (Food) | ≤ 4 µ g/100 g | ~1-2 µ g/100 g | FLD is more sensitive theoretically, but noise limits practical LOQ. |
| Specificity | Absolute (Mass/Charge) | Low (Retention Time only) | FLD prone to false positives from fluorescent lipids. |
| Run Time | 9 minutes | > 30 minutes | MS/MS allows high-throughput processing. |
Data Source: Validated against criteria from Jakobsen et al. (2022) and Eurofins technical notes [1, 3].
Part 3: The Validated Protocol (ID-LC-MS/MS)
This protocol is designed to be a self-validating system . The inclusion of the d7-MK-9 internal standard before extraction turns every sample into its own recovery check.
Phase 1: Sample Preparation (The Critical Step)
Objective: Liberate MK-9 from lipid micelles without degrading the quinone ring.
-
Spike: Add 50 µL of d7-MK-9 Internal Standard (1 µg/mL in ethanol) to 0.5g homogenized sample. Crucial: Allow 15 min equilibration for the IS to bind to the matrix exactly like the native analyte.
-
Digestion: Add 2 mL Phosphate Buffer (pH 7.8) + 10 mg Lipase. Incubate at 37°C for 1 hour.
-
Mechanism:[1] Enzymatic breakdown of triglycerides releases MK-9 trapped in fat globules.
-
-
Extraction: Add 5 mL n-Heptane (highly non-polar). Vortex vigorously for 2 mins. Centrifuge at 3000g for 5 mins.
-
Clean-up: Transfer upper organic layer. Evaporate to dryness under Nitrogen (35°C). Reconstitute in 200 µL Methanol.
Phase 2: LC-MS/MS Parameters[1][2]
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm), 100 x 2.1 mm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Proton source)
-
B: 0.1% Formic Acid in Methanol (Organic modifier)
-
-
Gradient: Isocratic elution at 98% B is often preferred for long-chain MKs to reduce run time.
-
Transitions (MRM):
-
MK-9: m/z 785.6 → 187.1 (Quantifier)
-
d7-MK-9: m/z 792.6 → 194.1 (Reference)
-
Part 4: Visualization of Workflows
Diagram 1: Comparative Analytical Workflow
This diagram illustrates why the ID-LC-MS/MS pathway reduces error propagation compared to the HPLC-FLD pathway.
Caption: Comparison of error propagation. The ID-LC-MS/MS workflow uses internal standards to neutralize extraction errors.
Diagram 2: Decision Logic for Method Selection
When to use MS/MS versus FLD based on matrix complexity and regulatory requirements.
Caption: Decision tree for selecting the optimal quantification method based on sample matrix and regulatory needs.
References
-
Jakobsen, J., et al. (2022). Vitamin K (phylloquinone and menaquinones) in foods – Cost-effective quantification by LC-ESI-MS/MS. DTU National Food Institute. Link
-
BenchChem. (2025).[2] A Comparative Analysis of the Bioavailability of Menaquinone-9 (MK-9) and Menaquinone-7 (MK-7). Link
-
Eurofins. (2025). Navigating Vitamin K2 Testing: Key Challenges and Emerging Technologies. Link
-
Fu, X., et al. (2019). A concise review of quantification methods for determination of vitamin K in various biological matrices. Journal of Chromatography B. Link
Sources
Safety Operating Guide
Operational Guide: Personal Protective Equipment (PPE) & Handling Protocols for Menaquinone-9 (MK-9)
[1][2]
Executive Summary & Risk Profile
Menaquinone-9 (MK-9) is a lipophilic Vitamin K2 homolog utilized primarily in cell biology and biochemical assays involving electron transport chains and coagulation pathways.[1][2]
While MK-9 exhibits low acute toxicity compared to synthetic analogues like Menadione (Vitamin K3), it presents unique operational challenges.[1][3] As a Senior Application Scientist, I must emphasize that PPE in this context serves a dual purpose :
-
User Safety: Protection against inhalation of fine particulates and potential sensitization (GHS H351 "Suspected of causing cancer" is often applied to quinones as a precautionary classification).
-
Compound Integrity: MK-9 is chemically fragile.[1][3] It is highly sensitive to UV light and moisture .[3] Standard PPE prevents contamination of the sample by skin lipids and nucleases, while specific handling protocols prevent photodegradation that leads to experimental failure.[3]
Personal Protective Equipment (PPE) Matrix
The following gear is non-negotiable for handling pure MK-9 powder (>95% purity).
| PPE Category | Specification | Scientific Rationale (The "Why") |
| Hand Protection | Nitrile Gloves (Min. thickness 0.11 mm) | Latex is insufficient. MK-9 is lipophilic and often dissolved in chloroform or hexane.[1][3] Nitrile offers superior resistance to these organic solvents and prevents the transfer of skin oils (sebum) which can contaminate lipid-sensitive assays. |
| Respiratory | Fume Hood (Preferred) or N95/P2 Respirator | MK-9 is a fine crystalline solid.[1][3] Weighing generates static-charged dust.[1][3] Inhalation can cause respiratory sensitization.[3] If a hood is unavailable, a fit-tested N95 is mandatory to prevent particulate entry.[1][3] |
| Eye Protection | Safety Glasses with Side Shields (ANSI Z87.[3]1) | Prevents ocular contact with airborne dust or splashes from the solubilizing agents (ethanol/chloroform). |
| Body Protection | Lab Coat (High-neck, long sleeve) | Prevents skin contact.[1][3] Critical Note: Use a coat with tight cuffs to prevent sleeve-drag across the balance, which introduces contaminants.[1][3] |
Operational Protocol: The "Chain of Integrity"
This workflow is designed to maintain the MK-9 molecule in its bioactive trans-isomer state while ensuring user safety.[1]
Phase A: Storage & Retrieval[1]
-
Storage Condition: -20°C in a manual defrost freezer.
-
The Thaw Rule: Allow the vial to equilibrate to room temperature before opening .
Phase B: Weighing & Solubilization (Critical Step)
Environment: Dimmed lights or Amber-filtered light source.[1][3] MK-9 photodegrades rapidly under fluorescent lab lights.[1][3]
-
Prepare Solvent: MK-9 is insoluble in water.[1][3] Prepare a stock solution using Chloroform (solubility ~100 mg/mL) or Ethanol/Hexane mixtures.[3]
-
Weighing:
-
Dissolution:
-
Add solvent immediately.[3]
-
Vortex for 30 seconds.
-
Overlay the headspace with Inert Gas (Nitrogen or Argon) before capping to prevent oxidation.
-
Phase C: Disposal Procedures
NEVER pour MK-9 solutions down the sink. As a lipophilic quinone, it bioaccumulates in aquatic environments and resists standard water treatment.[1][3]
Visual Workflow: Handling Menaquinone-9
The following diagram illustrates the "Chain of Integrity" workflow, emphasizing the critical control points (Temperature, Light, and Atmosphere) required to preserve the sample.
Figure 1: Operational workflow for MK-9. Note the critical equilibration step to prevent moisture ingress.
Emergency Procedures
Accidental Spillage (Powder)[1]
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Ensure N95 mask and double nitrile gloves are worn.[3]
-
Contain: Cover the spill with a damp paper towel (ethanol-dampened) to prevent dust generation. Do not dry sweep.[3]
-
Clean: Wipe the area with 70% Ethanol. MK-9 is yellow; continue wiping until no yellow residue remains on the wipe.
Skin/Eye Exposure[1][2][5]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6289935, Menaquinone 9. Retrieved from [Link][1]
-
Carl Roth (2024). Menaquinone 9 Safety Data Sheet. Article No. 1T9C.[3][5] Retrieved from [Link][1]
-
Sato, T., et al. (2003). Sensitive determination of vitamin K analogues in biological samples by high-performance liquid chromatography. Biological and Pharmaceutical Bulletin. (Context on light sensitivity and extraction). Retrieved from [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
